molecular formula C4H9NO4S B173726 Methyl 3-sulfamoylpropanoate CAS No. 15441-08-4

Methyl 3-sulfamoylpropanoate

Cat. No.: B173726
CAS No.: 15441-08-4
M. Wt: 167.19 g/mol
InChI Key: ICTSDDRYJKMPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-sulfamoylpropanoate is a useful research compound. Its molecular formula is C4H9NO4S and its molecular weight is 167.19 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 3-sulfamoylpropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-sulfamoylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-sulfamoylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-sulfamoylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTSDDRYJKMPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588499
Record name Methyl 3-sulfamoylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15441-08-4
Record name Methyl 3-sulfamoylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-sulfamoylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Synthesis of Novel Sulfamoyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Mechanistic Design to Therapeutic Application


) and Sulfamide (

) Moieties.
Core Directive & Strategic Disconnection

The sulfamoyl group is not merely a functional handle; it is a privileged pharmacophore. From the foundational antibacterial sulfonamides to modern Carbonic Anhydrase (CA) inhibitors like SLC-0111 , the moiety serves as a critical zinc-binding group (ZBG) and a stable bioisostere for the transition state of peptide hydrolysis.

However, the synthesis of complex sulfamoyl scaffolds often fails not due to lack of reactivity, but due to poor chemoselectivity and instability of intermediates (specifically sulfonyl chlorides).

This guide deviates from standard textbook preparations. We will focus on three distinct protocols selected for their reliability in a drug discovery context:

  • The "Workhorse" Protocol: Controlled generation of Sulfamoyl Chloride via CSI.

  • The "Click" Protocol (SuFEx): Fluoride-enabled ligation for late-stage functionalization.

  • The "Radical" Protocol: Metal-free insertion for sensitive substrates.

The Sulfamoyl Decision Tree

Before selecting a reagent, consult the following logic flow to determine the optimal synthetic path for your substrate.

SulfamoylLogic Start Target Structure Analysis Primary Primary Sulfonamide (R-SO2NH2) Start->Primary Secondary Secondary/Tertiary (R-SO2NR'R'') Start->Secondary MethodA Method A: CSI + Formic Acid (The Workhorse) Primary->MethodA Scalable/Robust MethodC Method C: Radical Insertion (The Explorer) Primary->MethodC Complex Alkyl Chain Sens Acid/Base Sensitive? Secondary->Sens LateStage Late-Stage Functionalization? Sens->LateStage Yes Sens->MethodA No (Stable) MethodB Method B: SuFEx (Ca(NTf2)2) (The Click) LateStage->MethodB High Functional Group Tolerance LateStage->MethodC Alkenyl Targets

Figure 1: Strategic decision tree for selecting the optimal sulfamoylation protocol based on substrate complexity and stability.

Method A: The Workhorse (CSI Route)

Best for: Primary sulfamoylation of amines; creating the unsubstituted


 "warhead."

The reaction of amines with commercially available sulfamoyl chloride is often cited but practically difficult due to the reagent's instability. The superior approach is the in situ generation of sulfamoyl chloride from Chlorosulfonyl Isocyanate (CSI) .

Mechanistic Insight

CSI is highly electrophilic. By reacting it with formic acid, we induce a decarboxylation that cleanly yields sulfamoyl chloride (


). This intermediate is then reacted immediately with the target amine. This avoids the storage degradation issues of the chloride salt.
Protocol: In Situ Sulfamoylation

Reagents: Chlorosulfonyl Isocyanate (CSI), Formic Acid (98%), Acetonitrile (MeCN), Target Amine.

  • Reagent Generation (0°C):

    • To a flame-dried flask under

      
      , add CSI (1.0 equiv) in anhydrous MeCN (0.5 M).
      
    • Add Formic Acid (1.0 equiv) dropwise at 0°C. Caution: Vigorous gas evolution (

      
       and 
      
      
      
      ).
    • Stir at 0°C for 30 minutes, then warm to RT for 2 hours. The solution now contains active sulfamoyl chloride.

  • Coupling:

    • Cool the mixture back to 0°C.

    • Add the Target Amine (0.9 equiv) dissolved in MeCN/DMA.

    • Critical Step: If the amine is valuable, use it as the limiting reagent. If the amine is cheap, use excess to drive the reaction.

  • Quenching:

    • Monitor by LCMS. Upon completion, quench with saturated

      
      .
      

Validation Check: The product should show a distinct singlet (2H) in


 NMR around 

ppm (exchangeable with

).
Method B: SuFEx Click Chemistry

Best for: Late-stage diversification, high-throughput screening (HTS) libraries, and avoiding sensitive intermediate hydrolysis.

Sulfur(VI) Fluoride Exchange (SuFEx), pioneered by the Sharpless and Dong labs, utilizes the unique stability of the


 bond.[1] Unlike the chloride, the sulfamoyl fluoride (

) is stable to water and chromatography but activates instantly in the presence of specific catalysts.
The Innovation: Calcium Triflimide Activation

While early SuFEx relied on silyl ethers, recent advances use


 and DABCO to activate sulfamoyl fluorides for amine coupling at room temperature.

SuFEx_Mechanism SF Sulfamoyl Fluoride (R-SO2-F) Complex Ca-F Activation Complex SF->Complex Ca(NTf2)2 Coordination TS Transition State (Pentacoordinate) Complex->TS + Amine + DABCO Product Sulfamide (R-SO2-NH-R) TS->Product - HF (scavenged)

Figure 2: The Calcium-mediated activation cycle allows for mild, room-temperature coupling of stable sulfonyl fluorides.

Protocol: SuFEx Amidation

Reagents: Sulfamoyl Fluoride precursor, Amine,


 (5 mol%), DABCO (2 equiv).
  • Preparation: Dissolve the sulfamoyl fluoride (1.0 equiv) and amine (1.2 equiv) in MeCN.

  • Catalysis: Add DABCO (2.0 equiv) followed by

    
     (0.05 equiv).
    
  • Reaction: Stir at room temperature.

    • Note: The reaction is often heterogeneous initially but homogenizes as the sulfonamide forms.

  • Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove DABCO and Ca salts), dry, and concentrate.

Purification & Troubleshooting

Sulfonamides possess an acidic proton (


), which allows for a powerful purification technique known as the "Acid-Base Swing." 
The Acid-Base Swing Protocol

If column chromatography yields impure fractions, use this extraction method:

  • Base Extraction: Dissolve crude residue in EtOAc. Extract with 1M NaOH.

    • Result: The sulfonamide deprotonates and moves to the aqueous layer. Impurities remain in the organic layer.

  • Wash: Wash the aqueous layer 2x with fresh EtOAc (discard organics).

  • Acidification: Acidify the aqueous layer to pH 2 with 6M HCl.

    • Result: The sulfonamide reprotonates and precipitates or oils out.

  • Recovery: Extract the acidic aqueous layer with EtOAc, dry (

    
    ), and concentrate.
    
Troubleshooting Table
ProblemDiagnosisSolution
"Oiling Out" Product is impure or has low MP.Dissolve in minimal hot EtOAc, add Hexanes dropwise until cloudy. Seed with crystal if available.[2][3]
Low Yield (CSI Method) Hydrolysis of Sulfamoyl Chloride.Ensure MeCN is anhydrous (<50 ppm water). Increase Formic Acid addition time to control temp.
No Reaction (SuFEx) "Sleeping Beauty" effect (S-F too stable).Switch catalyst to BEMP or increase

loading to 10 mol%.
Double Addition Formation of Sulfamide (

).
Use large excess of sulfamoyl chloride (Method A) or slow addition of amine.
References
  • Sharpless, K. B., et al. (2014).[1][2][4][5][6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Dong, J., et al. (2020). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides." Organic Letters. Link

  • Supuran, C. T. (2020).[7] "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach." Journal of Medicinal Chemistry. Link

  • Barrow, A. S., et al. (2019). "The growing applications of SuFEx click chemistry." Chemical Society Reviews. Link

  • Spillane, W. J. (2015). "Recent advances in the synthesis of sulfamates and sulfamides."[5] Organic Preparations and Procedures International. Link

Sources

The Pharmacophore of Versatility: A Technical Guide to Small Molecule Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Structure

The sulfonamide moiety (


) is a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing useful ligands for more than one receptor or enzyme target. Historically validated by the discovery of Prontosil by Gerhard Domagk in 1932, sulfonamides have evolved from simple bacteriostatic agents into a diverse arsenal comprising diuretics, anticonvulsants, and targeted anticancer therapies.

This guide analyzes the biological activity of sulfonamides through a mechanistic lens, focusing on the causality between chemical structure and biological response.

Part 1: Mechanisms of Action (MOA)

Antibacterial Activity: The Folate Antagonists

Target: Dihydropteroate Synthase (DHPS). Mechanism: Competitive Inhibition / Antimetabolite.

The antibacterial efficacy of sulfonamides (e.g., sulfamethoxazole) relies on molecular mimicry. The


-aminobenzenesulfonamide core is a structural isostere of 

-aminobenzoic acid (PABA).
  • Normal Physiology: Bacteria require PABA to synthesize dihydropteroic acid, a precursor to tetrahydrofolate (DNA synthesis cofactor).

  • Inhibition: Sulfonamides compete with PABA for the active site of DHPS.

  • Dead-End Product: If the sulfonamide is incorporated, it forms a false metabolite that cannot undergo the next step (glutamylation), effectively shutting down folate production.

  • Selectivity: Mammals lack DHPS and obtain folate from the diet, rendering this pathway bacteria-specific.

Carbonic Anhydrase (CA) Inhibition: The Zinc Anchor

Target: Carbonic Anhydrase Isoforms (CA I, II, IX, XII). Mechanism: Metal Coordination.[1]

Unsubstituted sulfonamides (


) are the archetypal CA inhibitors (CAIs).
  • The Zinc Trap: The sulfonamide nitrogen acts as a nucleophile. In its deprotonated form (

    
    ), it coordinates directly to the 
    
    
    
    ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
  • Geometry: The nitrogen binds in a tetrahedral geometry, while the oxygen atoms of the sulfonamide interact with the backbone residues (Thr199 in human CA II) via hydrogen bonds.

  • Therapeutic Divergence:

    • Glaucoma/Diuretics: Inhibition of cytosolic CA II (e.g., Acetazolamide).

    • Anticancer:[1][2][3][4][5][6] Inhibition of transmembrane CA IX and XII.[7][8] These isoforms are overexpressed in hypoxic tumors to regulate pH. Sulfonamides targeting CA IX reduce tumor survival in acidic microenvironments.

Anti-Inflammatory Activity: COX-2 Selectivity

Target: Cyclooxygenase-2 (COX-2).[5][9][10][11] Mechanism: Allosteric/Side-Pocket Binding.

Celecoxib represents the evolution of sulfonamides into non-antimicrobial targets.

  • Selectivity Basis: The COX-2 active site contains a secondary hydrophilic "side pocket" that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2).

  • Binding: The sulfonamide group of celecoxib inserts into this side pocket, forming hydrogen bonds with Arg513 and His90 . This interaction is sterically prohibited in COX-1, granting the drug its high selectivity and reduced gastrointestinal toxicity.

Part 2: Structure-Activity Relationship (SAR)

The biological fate of a sulfonamide is dictated by the


 (sulfonamide nitrogen) and 

(aniline nitrogen) substitutions.
FeatureAntibacterial (DHPS)CA Inhibitor (Zinc Binder)COX-2 Inhibitor

-Substitution
Critical: Heterocyclic rings (isoxazole, pyrimidine) enhance acidity (pKa 6-7), mimicking the carboxylate of PABA.Prohibited: Must be unsubstituted (

) to fit the narrow active site and coordinate Zinc.
Variable: Often part of a larger heterocyclic scaffold (pyrazole in celecoxib).

-Substitution
Prohibited: Must be a free amino group (

) for DHPS recognition.
Tolerated: Can be substituted to improve lipophilicity or selectivity (e.g., SLC-0111).Not Applicable: The aniline moiety is not required; the sulfonamide is attached to a central ring.
Core Ring Benzene (essential for PABA mimicry).Benzene or Heterocycle (Thiadiazole).Diarylheterocycle.

Part 3: Experimental Protocols

Protocol A: General Synthesis of Sulfonamides

Type: Nucleophilic Substitution

Principle: The reaction of a sulfonyl chloride with an amine in the presence of a base scavenger.

  • Preparation: Dissolve the specific amine (1.0 eq) in dry Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add Pyridine (1.2 eq) or Triethylamine (TEA) to neutralize the HCl generated.

  • Addition: Cool the solution to 0°C. Add the Sulfonyl Chloride (1.0 eq) dropwise to prevent thermal runaway.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor via TLC (Thin Layer Chromatography).

  • Workup: Quench with 1M HCl (to remove unreacted amine/pyridine). Extract with Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography.

Protocol B: Carbonic Anhydrase Esterase Assay

Type: Enzyme Inhibition Screening (Benchtop)

Principle: CAs catalyze the hydrolysis of p-nitrophenyl acetate (p-NpA) to p-nitrophenol (yellow). Inhibitors reduce the rate of yellow color formation.

Reagents:

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Enzyme: Bovine CA II (Sigma-Aldrich), 1 µM stock.

  • Substrate: 3 mM p-nitrophenyl acetate in Acetone.

  • Inhibitor: Test sulfonamide in DMSO.

Step-by-Step:

  • Blanking: In a 96-well plate, add 80 µL Buffer + 10 µL DMSO (Control) or Inhibitor solution.

  • Enzyme Addition: Add 10 µL Enzyme solution. Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Initiation: Add 100 µL Substrate solution (p-NpA) to all wells.

  • Measurement: Immediately monitor Absorbance at 405 nm (Abs max of p-nitrophenol) every 15 seconds for 15 minutes using a kinetic microplate reader.

  • Calculation: Determine the initial velocity (

    
    ) from the linear portion of the curve. Calculate % Inhibition:
    
    
    
    
  • IC50: Plot % Inhibition vs. log[Inhibitor] to determine IC50.

Part 4: Visualization of Logic

Diagram 1: The Folate Blockade (Antibacterial Logic)

This diagram illustrates the competitive inhibition of DHPS by sulfonamides, preventing the formation of Dihydropteroic Acid.

FolatePathway Pteridine Pteridine Precursor DHPS Enzyme: DHPS (Dihydropteroate Synthase) Pteridine->DHPS PABA PABA (p-aminobenzoic acid) PABA->DHPS Native Substrate Sulfonamide Sulfonamide (Inhibitor) Sulfonamide->DHPS Competitive Blockade DHP_Acid Dihydropteroic Acid DHPS->DHP_Acid Catalysis Folate Tetrahydrofolate (DNA Synthesis) DHP_Acid->Folate

Caption: Sulfonamides mimic PABA, competitively blocking DHPS and halting bacterial folate synthesis.[4][6][12]

Diagram 2: SAR Decision Tree

A logical workflow for determining the biological activity of a sulfonamide based on its structural substitutions.

SAR_Tree Start Sulfonamide Scaffold (R-SO2NH-R') Q1 Is the Sulfonamide Nitrogen (N1) Unsubstituted (R' = H)? Start->Q1 Yes1 Zinc Binding Possible Q1->Yes1 Yes No1 N1 is Substituted Q1->No1 No CA_Activity Carbonic Anhydrase Inhibitor Yes1->CA_Activity Q2 Is N1 a Heterocycle (e.g., Isoxazole)? No1->Q2 Yes2 Is N4 (Aniline) Free (-NH2)? Q2->Yes2 Yes No2 Is the core a Diarylheterocycle? Q2->No2 No Antibacterial Antibacterial Agent (Sulfa Drug) Yes2->Antibacterial Yes COX2 COX-2 Inhibitor (e.g., Celecoxib) No2->COX2 Yes

Caption: Structural modifications at N1 and N4 positions dictate the pharmacological class of sulfonamides.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • GencYZ, M., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Journal of the American Chemical Society, 139(28), 9487-9490. Link

  • Duggan, S. T., et al. (2008). Celecoxib: a review of its use in the management of arthritis and acute pain. Drugs, 68(13), 1873-1891. Link

  • Seydel, J. K. (1968). Sulfonamides, structure-activity relationship and mode of action.[2][3][6][12][13] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

Sources

Technical Guide: Synthesis and Characterization of Methyl 3-sulfamoylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and characterization of Methyl 3-sulfamoylpropanoate , a critical intermediate in the development of sulfonamide-based therapeutics and carbonic anhydrase inhibitors.

Executive Summary & Chemical Profile

Methyl 3-sulfamoylpropanoate is a bifunctional aliphatic building block containing a sulfonamide moiety and a methyl ester. Its unique structure allows for divergent synthetic pathways: the sulfonamide group serves as a pharmacophore in diuretic and antiepileptic drug discovery, while the ester functionality provides a handle for further derivatization (e.g., cyclization to sultams).

  • IUPAC Name: Methyl 3-sulfamoylpropanoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 183.18 g/mol

  • Key Functionality: Primary Sulfonamide (

    
    ), Methyl Ester (
    
    
    
    )
Strategic Synthesis Rationale

While multiple routes exist, this guide prioritizes the Chlorosulfonyl Isolate Route . This pathway is selected for its scalability and the commercial availability of the precursor methyl 3-(chlorosulfonyl)propanoate. Unlike direct sulfamoylation of acrylates using sulfamide (which often suffers from poor atom economy and difficult purification), this route utilizes kinetic control to selectively aminate the sulfonyl chloride in the presence of a reactive ester.

Retrosynthetic Analysis & Pathway

The synthesis is designed to avoid the formation of the thermodynamic byproduct, 3-sulfamoylpropanamide (where the ester is also aminolyzed).

The Pathway:

  • Precursor Formation: Michael addition of bisulfite to Methyl Acrylate (if starting from scratch) followed by chlorination.

  • Key Intermediate: Methyl 3-(chlorosulfonyl)propanoate.[1][2][3]

  • Chemomoselective Amidation: Reaction with anhydrous ammonia at cryogenic temperatures to favor sulfonamide formation over amide formation.

SynthesisPathway Start Methyl Acrylate (Starting Material) Inter1 Sodium 3-methoxy-3- oxopropane-1-sulfonate Start->Inter1 NaHSO3, H2O Michael Addition Inter2 Methyl 3-(chlorosulfonyl) propanoate (Activated Intermediate) Inter1->Inter2 SOCl2 or PCl5 Chlorination Product Methyl 3-sulfamoylpropanoate (Target) Inter2->Product NH3 (g), THF -10°C, Kinetic Control SideProduct 3-Sulfamoylpropanamide (Avoided Byproduct) Inter2->SideProduct Excess NH3, >0°C Over-reaction

Figure 1: Reaction scheme highlighting the critical kinetic control step required to prevent ester aminolysis.

Detailed Experimental Protocol

Phase 1: Preparation of Methyl 3-(chlorosulfonyl)propanoate

Note: This intermediate is commercially available (CAS 15441-07-3). If purchasing, skip to Phase 2. If synthesizing de novo:

  • Sulfonation: Dissolve Methyl Acrylate (1.0 eq) in water. Add Sodium Bisulfite (1.1 eq) slowly. The reaction is exothermic (Michael Addition). Stir at 25°C for 4 hours. Evaporate water to obtain the sodium sulfonate salt solid.

  • Chlorination: Suspend the dry sulfonate salt in dry Toluene. Add Phosphorus Pentachloride (

    
    , 1.1 eq) or Thionyl Chloride (
    
    
    
    ) with catalytic DMF. Reflux for 2 hours.
  • Workup: Filter off inorganic salts. Distill the toluene to yield Methyl 3-(chlorosulfonyl)propanoate as a pungent oil.

Phase 2: Chemoselective Amidation (The Critical Step)

This step requires strict adherence to temperature protocols to preserve the methyl ester.

Reagents:

  • Methyl 3-(chlorosulfonyl)propanoate (10.0 mmol)

  • Anhydrous Ammonia (

    
    ) gas OR 0.5M Ammonia in Dioxane
    
  • Solvent: Anhydrous THF or DCM (Dichloromethane)

  • Base Scavenger: Triethylamine (

    
    ) - Optional, if not using excess NH3
    

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Dissolution: Dissolve Methyl 3-(chlorosulfonyl)propanoate (1.86 g, 10 mmol) in 40 mL of anhydrous THF.

  • Cooling: Submerge the flask in a salt-ice bath to reach -10°C to -15°C .

    • Expert Insight: Do not use aqueous ammonia (

      
      ). The water will hydrolyze the chlorosulfonyl group to the sulfonic acid, and the basicity will hydrolyze the ester.
      
  • Amidation: Slowly bubble anhydrous

    
     gas through the solution for 15 minutes, or add ammonia/dioxane solution dropwise. Maintain temperature below -5°C.
    
    • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting material (

      
      ) is highly non-polar; the product is polar.
      
  • Quenching: Once the starting material is consumed (approx. 30-60 mins), purge the system with

    
     to remove excess ammonia immediately.
    
  • Workup:

    • Filter the white precipitate (Ammonium Chloride byproduct).

    • Concentrate the filtrate under reduced pressure at <30°C.

    • Redissolve residue in EtOAc, wash with cold 0.1M HCl (to remove trace amines) and Brine.

    • Dry over

      
       and concentrate.
      

Characterization & Data Analysis

Successful synthesis is validated by the distinct spectroscopic signatures of the sulfonamide protons and the retention of the methyl ester singlet.

Nuclear Magnetic Resonance (NMR)

The following data represents the expected shifts for the pure compound in


.
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
1H 6.85Broad Singlet2H

Exchangeable with

; confirms sulfonamide formation.
1H 3.62Singlet3H

Critical: Presence confirms ester integrity.
1H 3.25Triplet (

)
2H

Deshielded by sulfonyl group.
1H 2.75Triplet (

)
2H

Alpha to carbonyl.
13C 171.5Singlet-

Carbonyl carbon.
13C 51.8Singlet-

Methoxy carbon.
13C 48.2Singlet-

Alpha-sulfonyl carbon.
13C 28.4Singlet-

Alpha-carbonyl carbon.
Infrared Spectroscopy (FT-IR)
  • 3350, 3260 cm⁻¹: N-H stretching (Primary sulfonamide doublet).

  • 1735 cm⁻¹: C=O stretching (Strong, Ester). Note: Amides typically appear at 1650-1690 cm⁻¹; if this shift is seen, over-reaction occurred.

  • 1340, 1160 cm⁻¹: S=O asymmetric and symmetric stretching.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion

  • [M+H]⁺: 184.03 m/z

  • [M+Na]⁺: 206.01 m/z

Troubleshooting & Optimization

Common failure modes in this synthesis revolve around the competition between the sulfonyl chloride and the ester.

Troubleshooting Problem1 Problem: Formation of Diamide (No Ester Peak in NMR) RootCause1 Excess NH3 or Temp > 0°C Problem1->RootCause1 Solution1 Solution: Use stoichiometric NH3 in Dioxane at -15°C RootCause1->Solution1 Problem2 Problem: Hydrolysis to Acid (Broad OH peak) RootCause2 Wet Reagents or Aqueous Workup issues Problem2->RootCause2 Solution2 Solution: Flame dry glassware; Use Anhydrous THF RootCause2->Solution2

Figure 2: Troubleshooting logic for common synthetic deviations.

Safety Considerations
  • Methyl 3-(chlorosulfonyl)propanoate: Corrosive and lachrymator. Handle in a fume hood. Hydrolyzes to HCl on contact with moisture.

  • Ammonia: Toxic gas. Use a closed system or efficient scrubber.

References

  • Synthesis of Sulfonyl Chlorides: Santa Cruz Biotechnology. "Methyl 3-(chlorosulfonyl)propanoate Product Data." Accessed Feb 21, 2026. Link

  • General Amidation Protocols: ChemGuide. "Reaction between Acyl Chlorides and Ammonia." Accessed Feb 21, 2026. Link

  • Sulfamoyl Ester Precursors: Sigma-Aldrich. "Methyl 3-(chlorosulfonyl)propanoate CAS 15441-07-3 Technical Information." Accessed Feb 21, 2026. Link

  • Mechanistic Insight (Analogous Chemistry): National Institutes of Health (PMC). "Synthesis and Characterization of Sulfonamide Derivatives." Accessed Feb 21, 2026. Link

Sources

Technical Guide: Spectroscopic Analysis of Sulfamoylpropanoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Sulfamoylpropanoates represent a critical pharmacophore in the design of Carbonic Anhydrase Inhibitors (CAIs) . Unlike their aromatic sulfonamide counterparts (e.g., acetazolamide), aliphatic sulfamoyl moieties offer unique binding kinetics and solubility profiles. However, their characterization presents distinct challenges due to the electronic push-pull mechanisms between the sulfamoyl (


) and ester (

) groups separated by an ethylene bridge.

This guide provides a field-proven, self-validating workflow for the structural elucidation of sulfamoylpropanoates. We move beyond simple peak listing to explore the causality of spectral features, ensuring you can distinguish genuine product from hydrolysis byproducts or synthetic intermediates.

Structural Logic & Synthetic Context[1]

Before analyzing spectra, one must understand the molecule's electronic environment. The generic structure of a 3-sulfamoylpropanoate ester is:



The Spectroscopic Challenge
  • The Ethylene Bridge: The

    
     and 
    
    
    
    methylene protons are chemically distinct but can overlap in lower-field NMR if the solvent environment is not optimized.
  • Proton Exchange: The sulfonamide protons (

    
    ) are labile and solvent-dependent, often leading to confusion with moisture peaks.
    
  • Thermal Instability: In Mass Spectrometry (MS), the sulfamoyl group is prone to premature fragmentation, requiring "soft" ionization techniques.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the first line of defense for validating functional group integrity. In sulfamoylpropanoates, we look for a "diagnostic triad" of bands.

Mechanistic Insight

The sulfonyl group (


) exhibits strong dipole changes during vibration, resulting in intense bands. The key is to differentiate the sulfonamide 

stretch from the ester

stretch.
Validated Frequency Table
Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Note
Sulfonamide


Stretch
3350 / 3250Medium, SharpDoublet indicates primary sulfonamide. Broadening implies H-bonding.
Ester

Stretching1735 – 1750StrongHigher frequency than amides. Shifts to ~1710 if hydrolyzed to acid.
Sulfonyl

Asymmetric Stretch1330 – 1370StrongCritical ID band. Often splits due to Fermi resonance.
Sulfonyl

Symmetric Stretch1140 – 1170StrongSharp band; confirms oxidation state of sulfur.

Stretching~900Weak/MediumHard to see, but useful for fingerprinting.

Application Note: If the band at 1735


 disappears and a broad band appears ~2500-3000 

, your ester has hydrolyzed to the carboxylic acid.

Resonance Spectroscopy (NMR)[2][3][4]

Nuclear Magnetic Resonance is the gold standard for confirming the carbon backbone and connectivity. We will focus on Ethyl 3-sulfamoylpropionate as our reference standard.

NMR Protocol (Solvent: DMSO- )

We choose DMSO-


 over 

because it slows the exchange of amide protons, allowing the

signal to appear as a distinct peak rather than a blur.

The "Coupling Walk" Workflow:

  • Identify the Terminus: Locate the ethyl ester triplet (~1.2 ppm) and quartet (~4.1 ppm). This anchors the integration.

  • The Backbone: Look for two distinct triplets.

    • 
      -Protons:  Adjacent to Carbonyl. Shielded relative to 
      
      
      
      .
    • 
      -Protons:  Adjacent to Sulfonyl.[1] Deshielded (downfield) due to the strong electron-withdrawing nature of 
      
      
      
      .
  • The Labile Protons: The

    
     singlet.
    
Quantitative Data: Ethyl 3-sulfamoylpropionate
PositionTypeShift (

, ppm)
Multiplicity

(Hz)
Interpretation

Amide6.80 – 7.10Broad Singlet-Disappears on

shake.

Ester Ethyl4.10Quartet7.1Diagnostic of ethyl ester.

Methylene3.25 – 3.35Triplet7.2Deshielded by

.

Methylene2.65 – 2.75Triplet7.2Adjacent to

.

Ethyl Terminal1.20Triplet7.1Reference for integration (3H).
NMR Signatures
  • Carbonyl (

    
    ):  ~170 ppm.
    
  • 
    -Carbon (
    
    
    
    ):
    ~48 ppm (Significant deshielding).
  • 
    -Carbon (
    
    
    
    ):
    ~28 ppm.
  • Ester Carbons: ~60 ppm (

    
    ) and ~14 ppm (
    
    
    
    ).

Mass Spectrometry & Fragmentation Logic

For sulfamoylpropanoates, Electrospray Ionization (ESI) in negative mode (


) is often more sensitive for the sulfonamide moiety, but positive mode (

) is standard for structural confirmation.
Fragmentation Pathway (ESI+)

The molecule typically cleaves at the weakest heteroatom bonds.

  • Loss of Alkoxy: Cleavage of the ester group (Loss of

    
     or 
    
    
    
    ).
  • Sulfonyl Extrusion: Loss of

    
     (64 Da) is a hallmark of sulfonamides.
    
  • McLafferty-like Rearrangement: Can occur on the propanoate chain.

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z ~182 Frag1 Fragment A [M - OEt]+ Loss of Ethoxy M_Ion->Frag1 - 45 Da (EtOH) Frag2 Fragment B [M - SO2NH2]+ Loss of Sulfamoyl M_Ion->Frag2 - 79 Da (SO2NH2) Frag3 Base Peak Propanoate Cation Frag1->Frag3 Rearrangement

Figure 1: Predicted ESI+ fragmentation pathway for Ethyl 3-sulfamoylpropionate.

Experimental Protocol: The "Self-Validating" Workflow

This protocol is designed to prevent false positives from synthetic byproducts (e.g., 3-chloropropanoate esters).

Step 1: Sample Preparation
  • Solvent: Dissolve 5 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Tube: Use high-quality 5mm NMR tubes to avoid shimming errors.

  • Additives: Do NOT add TMS; rely on the residual DMSO peak (2.50 ppm) to avoid signal overlap with the

    
    -methylene protons.
    
Step 2: Acquisition Sequence
  • Run

    
     NMR (16 scans): 
    
    • Check: Is the integral ratio of Ethyl

      
       (4.1 ppm) to 
      
      
      
      (3.3 ppm) exactly 2:2?
    • Fail Condition: If

      
       is > 2, you likely have unreacted starting material (3-chloropropanoate).
      
  • Run

    
     Exchange (Optional): 
    
    • Add 1 drop

      
      , shake, wait 5 mins.
      
    • Check: The broad singlet at ~7.0 ppm must vanish. If it remains, it is an impurity (e.g., aromatic proton).

  • Run FT-IR (ATR method):

    • Check: Confirm

      
       bands at 1340/1160 
      
      
      
      .
    • Fail Condition: Absence of 1340 band indicates failure of sulfamoylation.

Step 3: Data Processing[5]
  • Phasing: Manual phasing is required for the

    
     peak due to its broadness.
    
  • Integration: Set the methyl triplet (1.2 ppm) to 3.00. All other integrals should align within 5% error.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scott, K. A., et al. (2000). Spectroscopic characterization of sulfonamide inhibitors. Journal of Medicinal Chemistry, 43(2), 123-134. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text for general IR/NMR assignments).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 125888, Ethyl 2-(benzyloxycarbonylamino)-3-sulfamoylpropionate. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for specific shift predictions).

Sources

Exploring the Chemical Space of Sulfamoyl Esters: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfamoyl ester moiety, a functional group of growing significance, occupies a unique and valuable region of chemical space. This guide provides an in-depth exploration of this scaffold, moving beyond simple definitions to offer researchers, scientists, and drug development professionals a comprehensive understanding of its synthesis, strategic applications, and analytical characterization. We will delve into the causality behind synthetic choices, the structural features that drive biological activity, and the detailed protocols necessary for practical implementation. This document is designed to serve as a technical resource, bridging fundamental chemistry with field-proven insights to empower innovation in medicinal chemistry.

The Sulfamoyl Ester: A Scaffold of Strategic Importance

The sulfamoyl ester, characterized by the R¹R²NSO₂OR³ structure, is far more than a simple combination of a sulfonamide and an ester. Its true value lies in the nuanced physicochemical properties that arise from this arrangement. The central sulfur atom, in its highest oxidation state (+6), creates a stable, tetrahedral geometry. The flanking nitrogen and oxygen atoms provide a rich landscape for hydrogen bonding interactions, crucial for molecular recognition at biological targets.

One of the most compelling features of this group is its role as a bioisostere. Specifically, N-acyl sulfonamides, which are structurally related, have pKa values of 3.5-4.5, making them excellent mimics of carboxylic acids.[1] This allows chemists to replace a potentially metabolically labile carboxylate group with a more robust surrogate, while maintaining the necessary acidic character for target binding.[1] This bioisosteric replacement can lead to improved hydrolytic and enzymatic stability, enhancing the pharmacokinetic profile of a drug candidate.[1]

Furthermore, the sulfamoyl functional group is integral to the design of various therapeutic agents, including inhibitors for enzymes like carbonic anhydrases, proteases, and steroid sulfatase.[2][3] The moiety's ability to engage in critical binding interactions, such as coordinating with metal ions in metalloenzymes, makes it a privileged scaffold in inhibitor design.[2]

Navigating the Synthetic Landscape: Accessing the Chemical Space

The exploration of the sulfamoyl ester chemical space is predicated on efficient and versatile synthetic methodologies. The choice of synthetic route is a critical decision, dictated by factors such as substrate scope, steric hindrance, electronic properties, and desired scale.

Classical Approach: The Sulfamoyl Chloride Route

The most traditional and widely used method involves the reaction of a sulfamoyl chloride with an alcohol or phenol.[4][5] This is a robust and generally high-yielding reaction, particularly for less-hindered nucleophiles.

  • Causality of Reagent Choice: Sulfamoyl chlorides (R¹R²NSO₂Cl) are potent electrophiles due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, making the sulfur atom highly susceptible to nucleophilic attack. The use of a non-nucleophilic base, such as pyridine or triethylamine (TEA), is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Amine Primary or Secondary Amine (R¹R²NH) SulfamoylChloride Sulfamoyl Chloride (R¹R²NSO₂Cl) Amine->SulfamoylChloride Step 1: Sulfamoylation SulfurylChloride Sulfuryl Chloride (SO₂Cl₂) SulfurylChloride->SulfamoylChloride Alcohol Alcohol or Phenol (R³OH) SulfamoylEster Sulfamoyl Ester (R¹R²NSO₂OR³) Alcohol->SulfamoylEster SulfamoylChloride->SulfamoylEster Step 2: Esterification (Base, e.g., Pyridine)

Caption: General workflow for the classical synthesis of sulfamoyl esters.

However, this method has limitations. The synthesis of the sulfamoyl chloride intermediate itself can be challenging, and these intermediates are often moisture-sensitive. Furthermore, the reaction can be ineffective for sterically hindered or electron-deficient alcohols.[4]

Modern Activation Methods

To overcome the limitations of the classical route, several modern methods have been developed that avoid the isolation of reactive sulfamoyl chloride intermediates.

  • Activation of Sulfamic Acid Salts: A versatile approach involves the in-situ activation of sulfamic acid salts. One effective protocol uses triphenylphosphine ditriflate to activate the salt, which is then trapped by an alcohol or phenol nucleophile.[4] This method demonstrates broad substrate scope, successfully generating sulfamate esters from primary and secondary aliphatic alcohols as well as phenols in modest to excellent yields.[4]

  • Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: The emergence of SuFEx click chemistry has provided powerful new tools. Reagents like hexafluoroisopropyl sulfamate serve as bench-stable solids that react with a wide array of alcohols and phenols under mild conditions to provide sulfamates.[6] The primary byproduct is the volatile hexafluoroisopropanol, simplifying purification.[6] Similarly, N-substituted sulfamoyl fluorides (RNHSO₂F) are reliable synthons that can be converted into highly reactive azasulfene intermediates for efficient ligation with alcohols.[6]

Summary of Synthetic Strategies
MethodKey ReagentsAdvantagesLimitationsKey References
Classical Route Sulfamoyl Chloride, Alcohol/Phenol, BaseWell-established, often high-yielding for simple substrates.Requires potentially unstable intermediates; poor for hindered/deactivated nucleophiles.[4][5]
Sulfamic Acid Activation Sulfamic Acid Salt, PPh₃(OTf)₂, AlcoholBroad substrate scope, avoids isolating sulfamoyl chlorides, tolerates sensitive functional groups.May require optimization for specific substrates.[4]
SuFEx Chemistry Aryl Sulfamate Donors, RNHSO₂FMild conditions, high functional group tolerance, often simple workup.Reagent availability and cost can be a consideration.[6]

Applications in Drug Discovery: From Prodrugs to Potent Inhibitors

The diverse chemical space accessible through these synthetic routes allows for the fine-tuning of molecular properties for specific therapeutic applications.

Sulfamoyl Esters as Prodrugs

A primary application of the sulfamoyl ester is as a prodrug moiety to mask hydroxyl groups.[7] Prodrugs are inactive compounds that are converted into their active forms in the body through enzymatic or chemical processes.[8][9] This strategy is employed to overcome pharmacokinetic challenges such as poor solubility, low bioavailability, or rapid metabolism.[7][9][10]

The ester linkage in a sulfamoyl ester can be designed to be cleaved by ubiquitous esterase enzymes in the plasma, releasing the active parent drug containing a free hydroxyl group.[7] The rate of hydrolysis can be modulated by altering the steric and electronic properties of the amine and alcohol components, allowing for control over the drug release profile.[7]

G Prodrug Sulfamoyl Ester Prodrug (Administered) Plasma Plasma Esterases Prodrug->Plasma Absorption & Distribution ActiveDrug Active Drug (R³-OH) + Sulfamic Acid Therapeutic_Effect Therapeutic Effect ActiveDrug->Therapeutic_Effect Plasma->ActiveDrug Enzymatic Hydrolysis

Caption: Bioactivation pathway of a sulfamoyl ester prodrug.

Sulfamoyl Esters as Enzyme Inhibitors

The sulfamoyl scaffold is a cornerstone in the design of potent and selective enzyme inhibitors.[11] By modifying the N-substituents and the ester portion, researchers can tailor the molecule to fit precisely into the active site of a target enzyme.[11]

  • Carbonic Anhydrase (CA) Inhibitors: Sulfonamide- and sulfamate-containing compounds are classic inhibitors of CAs, enzymes involved in pathologies like glaucoma and cancer.[2][12] The sulfamoyl group can coordinate to the catalytic zinc ion in the enzyme's active site.[2]

  • Protease Inhibitors: This class of compounds has been explored as inhibitors for various proteases, including HIV-1 protease and matrix metalloproteinases (MMPs).[2][13] The sulfamoyl moiety can act as a transition-state mimic or interact with key active site residues.

  • Steroid Sulfatase (STS) Inhibitors: STS is a key enzyme in the biosynthesis of steroid hormones and a target for hormone-dependent cancers. Sulfamate esters, particularly aryl sulfamates, are potent, irreversible inhibitors of STS.

Experimental Protocols & Characterization

Trustworthiness in research is built on reproducible, well-described methodologies. This section provides self-validating protocols for the synthesis and characterization of a representative sulfamoyl ester.

Protocol: Synthesis of an N,N-disubstituted O-Aryl Sulfamate

This protocol details the synthesis of an O-aryl sulfamate from a secondary amine and a phenol using the sulfamoyl chloride method.

Materials:

  • Dibenzylamine (1.0 eq)

  • Sulfuryl Chloride (SO₂Cl₂) (1.1 eq)

  • Phenol (1.0 eq)

  • Pyridine (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Sulfamoyl Chloride Formation:

    • Dissolve dibenzylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add sulfuryl chloride (1.1 eq) dropwise over 15 minutes. Caution: Reaction is exothermic and releases HCl gas.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of the intermediate, N,N-dibenzylsulfamoyl chloride, can be monitored by TLC.

  • Esterification:

    • In a separate flask, dissolve phenol (1.0 eq) in anhydrous DCM and add pyridine (2.5 eq).

    • Cool this solution to 0 °C.

    • Slowly add the previously prepared sulfamoyl chloride solution to the phenol/pyridine mixture via cannula.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure O-phenyl N,N-dibenzylsulfamate.

Analytical Characterization

Unambiguous characterization is critical to validate the structure and purity of the synthesized compound. A multi-technique approach is recommended.

TechniquePurposeExpected Observations for O-phenyl N,N-dibenzylsulfamate
¹H NMR Structural ElucidationSignals corresponding to aromatic protons of the phenyl and benzyl groups; a characteristic singlet for the benzylic CH₂ protons.
¹³C NMR Carbon Skeleton ConfirmationResonances for all unique carbon atoms in the molecule.
FT-IR Functional Group IDStrong, characteristic absorption bands for S=O stretching (asymmetric ~1350-1380 cm⁻¹; symmetric ~1160-1180 cm⁻¹).[14]
HRMS (ESI) Molecular Weight & FormulaAccurate mass measurement confirming the elemental composition ([M+H]⁺ or [M+Na]⁺).
HPLC Purity AssessmentA single major peak indicating the purity of the compound, typically >95%.

The inherent reactivity of the precursors, such as sulfonyl chlorides, presents unique analytical challenges.[14] For intermediates, it is crucial to use aprotic solvents (e.g., CDCl₃, acetone-d₆) for NMR analysis to prevent solvolysis.[14] For final products, potential hydrolytic instability should be considered, and methods like HPLC-MS are invaluable for both purity determination and stability assessment.[15]

Future Directions

The exploration of the sulfamoyl ester chemical space is an expanding frontier. Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: Development of more efficient, greener, and stereoselective synthetic routes will be crucial for accessing novel and complex molecular architectures.[16]

  • New Biological Targets: As our understanding of disease pathology grows, sulfamoyl esters will be designed and screened against new and challenging biological targets.

  • Advanced Prodrug Strategies: The design of "smart" prodrugs that are activated by specific enzymes overexpressed in target tissues (e.g., tumors) will enhance therapeutic efficacy and reduce off-target toxicity.

  • Computational Chemistry: In silico screening and molecular modeling will play an increasingly important role in predicting the binding affinity and pharmacokinetic properties of novel sulfamoyl ester derivatives, accelerating the discovery process.

By integrating innovative synthesis with rational design and rigorous analysis, the full potential of the sulfamoyl ester scaffold can be unlocked, paving the way for the next generation of therapeutics.

References

  • Organic Chemistry Portal. Sulfamate synthesis by sulfamoylation. Available from: [Link]

  • Remete, AM, et al. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate. PMC. Available from: [Link]

  • Supuran, CT. Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. 2006 Nov 15. Available from: [Link]

  • Sbardella, G, et al. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. RSC Publishing. Available from: [Link]

  • Borthwick, AD, et al. Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. 2025 Sep 08. Available from: [Link]

  • Khan, I, et al. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. MDPI. 2022 Feb 28. Available from: [Link]

  • Ahmad, A, et al. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. ResearchGate. 2023 Jul 04. Available from: [Link]

  • Fokin, VV, et al. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. ACS Publications. 2011 Aug 03. Available from: [Link]

  • Ilies, M, et al. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. ResearchGate. 2025 Aug 06. Available from: [Link]

  • R Discovery. Sulfamoyl Group Research Articles. Available from: [Link]

  • Stenfors, BA, Ngassa, FN. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. 2024 Sep 30. Available from: [Link]

  • Rivera-Islas, J, et al. Amino Acids in the Development of Prodrugs. MDPI. 2018 Sep 11. Available from: [Link]

  • ResearchGate. A simple method for the synthesis of sulfonic esters. Available from: [Link]

  • Harmon, P, et al. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. SpringerLink. 2017 Aug 15. Available from: [Link]

  • Sharghi, N, et al. Sulfamoylbenzoic acid ester derivatives as potential local anesthetics. I. ACS Publications. Available from: [Link]

  • European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. 2024 Sep 30. Available from: [Link]

  • ResearchGate. The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). 2025 Aug 07. Available from: [Link]

  • Zhou, G. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy. 2024. Available from: [Link]

  • Danish, M, et al. Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. PubMed. 2020 Sep 15. Available from: [Link]

  • El-Gaby, MSA, et al. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. 2020 Aug 09. Available from: [Link]

  • Zaman, U. The Pharmacokinetics and Metabolic Pathways of Prodrugs as Potent Therapeutic Agents. Journal of Pharmaceutical Drug Delivery Research. 2024 Jan 25. Available from: [Link]

  • Research Communities. Diversification of drugs with sulfur stereogenic centers. 2022 Feb 15. Available from: [Link]

  • Organic Pharmaceutical Chemistry: Prodrugs. Available from: [Link]

  • Bundgaard, H, Larsen, JD. N-sulfonyl Imidates as a Novel Prodrug Form for an Ester Function or a Sulfonamide Group. Journal of Medicinal Chemistry. 1988 Nov. Available from: [Link]

  • Deng, X, Mani, NS. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Available from: [Link]

  • Danish, M, et al. Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. ResearchGate. 2025 Aug 06. Available from: [Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of Methyl 3-sulfamoylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-sulfamoylpropanoate is a critical bifunctional building block in medicinal chemistry, serving as a precursor for


-amino acid bioisosteres and PROTAC linkers. Its structure contains two electrophilic sites: a sulfonyl group and a carboxylate ester.

This application note details a robust, high-fidelity protocol for its synthesis. Unlike aromatic sulfonamides, aliphatic sulfonyl chlorides are prone to desulfonylation and hydrolysis. Therefore, this guide prioritizes kinetic control to selectively functionalize the sulfonyl moiety while preserving the methyl ester.

Key Technical Challenges Solved:

  • Chemo-selectivity: Preventing the formation of the amide byproduct (3-sulfamoylpropanamide) during the amination step.

  • Stability: Avoiding thermal decomposition of the aliphatic sulfonyl chloride intermediate.

Retrosynthetic Analysis & Logic

The synthesis is designed around the oxidative chlorination of a thiol precursor, followed by a controlled nucleophilic substitution.

Pathway Logic
  • Route A (De Novo): Starts from the commercially available Methyl 3-mercaptopropanoate . This is the most cost-effective route for scale-up.

  • Route B (Expedited): Starts from Methyl 3-(chlorosulfonyl)propanoate (if commercially available) for rapid small-scale library generation.

Retrosynthesis Target Methyl 3-sulfamoylpropanoate (Target) SulfonylCl Methyl 3-(chlorosulfonyl)propanoate (Reactive Intermediate) Target->SulfonylCl Amination (Kinetic Control) Ammonia Ammonia (NH3) (Nucleophile) Target->Ammonia Reagent Thiol Methyl 3-mercaptopropanoate (Starting Material) SulfonylCl->Thiol Oxidative Chlorination (Cl2 or NCS/HCl)

Figure 1: Retrosynthetic disconnection showing the oxidative chlorination strategy.

Safety & Handling Prerequisites

  • Chlorine Gas / Sulfuryl Chloride: Highly toxic and corrosive. All oxidative chlorination steps must be performed in a high-efficiency fume hood.

  • Aliphatic Sulfonyl Chlorides: Potential lachrymators and skin irritants. They can decompose violently if heated above 50°C.

  • Ammonia: Inhalation hazard.[1] Use sealed systems or cold traps.

Detailed Experimental Protocol

Stage 1: Synthesis of Methyl 3-(chlorosulfonyl)propanoate

Skip to Stage 2 if you have purchased the sulfonyl chloride (CAS 15441-07-3).

Rationale: Direct chlorosulfonation of esters is difficult. The oxidative chlorination of the corresponding thiol is the industry standard for aliphatic substrates.

Reagents:

  • Methyl 3-mercaptopropanoate (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (4.0 equiv) OR Chlorine gas (

    
    )
    
  • HCl (2M aq) / Acetonitrile (1:5 ratio)

  • Alternative Solvent: Aqueous Acetic Acid (if using

    
     gas)
    

Procedure (NCS Method - Recommended for Lab Scale):

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a thermometer.

  • Solvation: Dissolve Methyl 3-mercaptopropanoate (12.0 g, 100 mmol) in Acetonitrile (50 mL) and 2M HCl (10 mL). Cool the mixture to 0–5 °C using an ice/salt bath.

  • Oxidation: Add NCS (53.4 g, 400 mmol) portion-wise over 45 minutes.

    • Critical Checkpoint: Maintain internal temperature below 10 °C. Exotherms indicate rapid oxidation. The reaction mixture will turn yellow-green.

  • Monitoring: Stir at 5–10 °C for 1 hour. Monitor by TLC (Hexane/EtOAc) for the disappearance of the thiol.

  • Work-up: Dilute with cold water (200 mL) and extract immediately with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Wash the organic layer with cold brine, dry over anhydrous

    
    , and concentrate in vacuo at < 30 °C .
    
    • Note: Do not heat.[2] Aliphatic sulfonyl chlorides are thermally unstable.

    • Yield: Expect ~85–90% of a pale yellow oil. Used immediately in Stage 2.

Stage 2: Selective Amination to Methyl 3-sulfamoylpropanoate

Rationale: The reaction rate of amines with sulfonyl chlorides is orders of magnitude faster than with alkyl esters. By using low temperatures and anhydrous conditions, we favor sulfonamide formation over amide formation.

Reagents:

  • Methyl 3-(chlorosulfonyl)propanoate (from Stage 1)

  • Ammonia (

    
    ) solution (0.5 M in Dioxane or THF) OR Dry 
    
    
    
    gas.
    • Avoid: Aqueous ammonia (

      
      ), as hydroxide ions promote ester hydrolysis.
      
  • Solvent: Anhydrous DCM or THF.

Procedure:

  • Setup: Dissolve the crude sulfonyl chloride (approx. 18.6 g, 100 mmol) in anhydrous DCM (150 mL). Cool to -10 °C (Ice/Acetone bath).

  • Amination: Slowly sparge dry Ammonia gas through the solution OR add the Ammonia/Dioxane solution (2.2 equiv) dropwise over 30 minutes.

    • Observation: A white precipitate of Ammonium Chloride (

      
      ) will form immediately.
      
  • Reaction: Stir at 0 °C for 2 hours.

    • Self-Validating Check: Take an aliquot, filter, and run an IR. The

      
       asymmetric stretch of the chloride (~1370 cm⁻¹) should disappear, replaced by sulfonamide bands.
      
  • Work-up: Filter off the solid

    
    . Wash the filtrate with 0.5 M HCl (cold, rapid wash to remove excess amine) and then water.
    
  • Isolation: Dry the organic phase (

    
    ) and concentrate.
    
  • Purification: Recrystallize from minimal hot Ethanol or purify via flash column chromatography (EtOAc/Hexane gradient).

Analytical Data & Characterization

PropertyExpected ValueNotes
Physical State White crystalline solid-
Melting Point 65–68 °CSharp range indicates purity.

H NMR (DMSO-d6)

6.90 (s, 2H,

), 3.65 (s, 3H,

), 3.25 (t, 2H,

), 2.75 (t, 2H,

)
Diagnostic singlet at 3.65 confirms ester integrity.
IR Spectrum 3350, 3260 (

), 1735 (

ester), 1320, 1160 (

)
Absence of broad OH stretch rules out acid hydrolysis.

Troubleshooting Guide

Problem 1: Formation of 3-sulfamoylpropanamide (Amide byproduct).

  • Cause: Reaction temperature too high or excess ammonia contact time.

  • Solution: Strictly maintain -10 °C. Use exactly 2.0–2.2 equivalents of ammonia. Ensure the solvent is anhydrous.

Problem 2: Low Yield / Hydrolysis to Acid.

  • Cause: Moisture in the system or during work-up.

  • Solution: Use anhydrous DCM/THF. Perform the HCl wash in the work-up very quickly and with cold reagents.

Problem 3: Decomposition of Sulfonyl Chloride.

  • Cause: Rotary evaporator bath too hot.

  • Solution: Never heat the intermediate above 30 °C. If storing, keep in a freezer under

    
    .
    

References

  • Oxidative Chlorination of Thiols: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides.[3] Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • Selectivity of Sulfonyl Chlorides: De Luca, L., & Giacomelli, G. (2008).[3] An Easy and Handy Synthesis of Sulfonamides. Journal of Organic Chemistry, 73(10), 3967–3969. Link

  • General Sulfonamide Synthesis: "Preparation of Sulfonamides from Sulfonyl Chlorides." Organic Syntheses, Coll.[4] Vol. 4, p.943; Vol. 30, p.86. Link

  • Properties of Methyl 3-mercaptopropanoate: National Center for Biotechnology Information. PubChem Compound Summary for CID 78064, Methyl 3-mercaptopropionate. Link

Sources

Topic: Methyl 3-sulfamoylpropanoate: A Novel Scaffold for Covalent Chemical Probes in Activity-Based Protein Profiling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide from the Office of the Senior Scientist

Audience: Researchers, scientists, and drug development professionals.

Part 1: Abstract and Scientific Rationale

The development of targeted covalent inhibitors and chemical probes relies on a toolkit of electrophilic "warheads" that can irreversibly bind to protein targets. While warheads like acrylamides and chloroacetamides are common, they are not without limitations, ranging from high off-target reactivity to metabolic instability[1][2]. This guide introduces the Methyl 3-sulfamoylpropanoate scaffold as the foundation for a new class of chemical probes. Drawing from research on related sulfamate electrophiles, which demonstrate tunable reactivity, superior stability, and a unique geometry for protein recognition, we posit that probes derived from this scaffold can offer a significant advantage for applications in Activity-Based Protein Profiling (ABPP) and drug discovery[1][3]. Herein, we provide the scientific rationale, proposed mechanism, and detailed protocols for synthesizing and utilizing a functionalized sulfamoylpropanoate probe for proteome-wide target discovery.

Part 2: Proposed Mechanism of Action

The utility of a chemical probe is defined by its mechanism of interaction with its targets. The sulfamoyl group is analogous to the sulfamate and sulfonyl fluoride moieties, which are known to function as effective and tunable electrophiles for covalent modification of proteins[1][4].

Covalent Targeting of Nucleophilic Residues: The core of the proposed mechanism is the electrophilic nature of the sulfur (VI) center in the sulfamoyl group. We hypothesize that this group will primarily react with soft nucleophiles, with a particular preference for the thiol side chain of cysteine residues, which are common targets for covalent probes[2][3][5]. The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the amino group and the formation of a stable, covalent sulfonamide linkage between the probe and the protein.

The intrinsic reactivity of the probe can be tuned. Research on related α-sulfamate acetamides shows that modifying the amine group can significantly alter reactivity, allowing for optimization to balance protein labeling with cellular stability[1][3]. This tunability is a key advantage, enabling the design of probes that are reactive enough to label targets but not so reactive that they cause widespread, non-specific labeling. While cysteine is the most probable target, the reactivity of other sulfur(VI) electrophiles with residues like tyrosine, lysine, and serine suggests that the target scope of sulfamoyl probes could be context-dependent and should be empirically determined[4][6].

Synthesis_Workflow Start Methyl 3-sulfamoylpropanoate or 3-Sulfamoylpropanoic Acid Step1 1. Acid Activation (e.g., SOCl₂ or HATU) Start->Step1 Intermediate Activated Acyl Intermediate Step1->Intermediate Step2 2. Amide Coupling (Propargylamine, Base) Intermediate->Step2 Product SP3-Alkyne Probe Step2->Product

Caption: Proposed two-step synthesis of an alkyne-functionalized SP3 probe.

Part 4: Experimental Protocols

The following protocols provide a framework for using the SP3-Alkyne probe to profile protein reactivity in complex biological systems. These methods are standard in the field of chemical proteomics.[7][8][9]

Protocol 1: In-Gel Fluorescence Profiling of Target Engagement

This protocol is a rapid method to visualize the protein targets of the SP3-Alkyne probe directly in a cell lysate.

A. Objective: To identify the molecular weight of proteins that are covalently labeled by the SP3-Alkyne probe.

B. Materials:

  • Cells: HEK293T, Jurkat, or cell line of interest.

  • Lysis Buffer: PBS with 0.1% Triton X-100 and protease inhibitors.

  • Probe Stock: SP3-Alkyne (10 mM in DMSO).

  • Click Reagents: Azide-fluorophore (e.g., TAMRA-azide or Cy5-azide), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO₄).

  • SDS-PAGE: Gels, running buffer, loading dye.

C. Step-by-Step Methodology:

  • Proteome Preparation: Harvest cells and lyse in ice-cold Lysis Buffer. Clarify the lysate by centrifugation (14,000 x g, 20 min, 4°C). Determine protein concentration via Bradford or BCA assay. Adjust concentration to 1-2 mg/mL.

  • Probe Labeling: In a microcentrifuge tube, add 50 µL of the cell lysate. Add 1 µL of SP3-Alkyne probe stock (final concentration: 200 µM). For a no-probe control, add 1 µL of DMSO.

  • Incubation: Incubate at 37°C for 1 hour. Expert Tip: The optimal concentration and time should be determined empirically. A concentration range of 10-200 µM and time points from 30-120 minutes is a good starting point.

  • Click Chemistry: Prepare a fresh "Click Mix" (final concentrations in the reaction): 100 µM Azide-fluorophore, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO₄. Add 1/4 volume of Click Mix to the labeled lysate.

  • Reaction: Vortex briefly and incubate at room temperature for 1 hour, protected from light.

  • Analysis: Add 4X SDS-PAGE loading dye to the reaction, boil for 5 minutes, and resolve 20-30 µg of protein on an SDS-PAGE gel.

  • Visualization: Scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for your chosen fluorophore. Subsequently, stain the gel with Coomassie Blue to visualize total protein loading.

Protocol 2: Competitive Profiling for Target Validation

This protocol confirms that the SP3-Alkyne probe binds to a specific target in a competitive manner.

A. Objective: To demonstrate target-specific binding by showing that a known inhibitor can block labeling by the SP3-Alkyne probe.

B. Methodology:

  • Follow Protocol 1 , steps 1-7, with one key modification.

  • Pre-incubation Step: Before adding the SP3-Alkyne probe in step 2, pre-incubate a parallel sample of the lysate with an excess (e.g., 100-fold) of a known, non-probe inhibitor for the suspected target protein for 30 minutes at 37°C.

  • Analysis: Compare the fluorescent band pattern between the probe-only sample and the competitor pre-incubation sample. A significant reduction or disappearance of a band in the competitor lane indicates specific binding of the probe to that protein target.

Protocol 3: Chemoproteomic Target Identification by Mass Spectrometry

This is the discovery workflow to identify the unknown protein targets of the probe.

A. Objective: To enrich, identify, and map the specific sites of probe labeling across the proteome.

B. Materials:

  • All materials from Protocol 1, except the Azide-fluorophore.

  • Enrichment Reagents: Azide-Biotin (e.g., PEG4-Biotin-Azide), Streptavidin-agarose beads.

  • Mass Spectrometry: Reagents for on-bead digestion (DTT, iodoacetamide, trypsin), LC-MS/MS system.

C. Step-by-Step Methodology:

  • Labeling: Scale up the labeling reaction from Protocol 1 (e.g., 1-5 mg of total protein). Label with SP3-Alkyne (or DMSO control) as before.

  • Biotinylation: Perform the click reaction as in Protocol 1, but substitute the Azide-fluorophore with Azide-Biotin.

  • Enrichment:

    • Pre-wash streptavidin-agarose beads with PBS.

    • Add the biotinylated proteome to the beads and incubate with rotation for 2 hours at 4°C to capture labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins (e.g., wash 3x with PBS + 1% SDS, 3x with PBS).

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing urea.

    • Reduce disulfide bonds with DTT and alkylate cysteines with iodoacetamide.

    • Digest the captured proteins overnight with trypsin.

  • LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by LC-MS/MS to identify the proteins.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS data against a protein database. Proteins that are significantly enriched in the SP3-Alkyne sample compared to the DMSO control are considered primary targets. Advanced techniques like isoTOP-ABPP can be used for more precise site identification.[8]

Part 5: Data Presentation and Interpretation

Quantitative data from these experiments should be clearly structured.

Table 1: Example Data from In-Gel Fluorescence Profiling

Band (Apparent MW)Fluorescence Intensity (Probe Only)Fluorescence Intensity (+ Competitor)% CompetitionPutative Target
~55 kDa85,40012,10085.8%Kinase X
~30 kDa45,20043,9002.9%Non-specific
~72 kDa67,8005,50091.9%Hydrolase Y

Table 2: Example Hit List from Mass Spectrometry Analysis

Protein IDGene NameFold Enrichment (Probe/DMSO)Unique PeptidesP-value
P04049ABL122.515< 0.001
P00533EGFR18.221< 0.001
Q04759BTK15.711< 0.005

Interpretation Insights:

  • High Competition: A high percentage of competition (>70%) in the gel-based assay is a strong indicator of specific target engagement.

  • High Fold Enrichment: In mass spectrometry, a high fold enrichment value combined with a low p-value provides high confidence in target identification.

  • Site Identification: Mapping the peptide modification site confirms direct covalent binding and can provide structural insights into the protein-probe interaction.

Part 6: Conclusion

The Methyl 3-sulfamoylpropanoate scaffold represents a promising starting point for the development of a new class of covalent chemical probes. By leveraging the tunable reactivity and stability of the sulfamoyl warhead, researchers can design probes for robust activity-based protein profiling. The protocols outlined in this guide provide a comprehensive workflow, from initial target visualization to high-confidence proteome-wide identification. The adoption and further development of these probes will undoubtedly expand the toolkit available to chemical biologists and drug discovery scientists for exploring the functional proteome.

Part 7: References

  • Ward, R. A., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(5), 3245–3255. [Link]

  • Ward, R. A., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. PMC. [Link]

  • García-López, J. A., et al. (2023). Sulfamate acetamides as electrophiles for targeted covalent inhibitors and CoLDR chemistry. ResearchGate. [Link]

  • Plant Chemetics Laboratory. Activity-based Protein Profiling. Wageningen University & Research. [Link]

  • Parker, C. G., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(3), 1125-1133. [Link]

  • Lentz, C. S., et al. (2020). Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities. PMC. [Link]

  • Faucher, F. F., et al. (2023). Chemoproteomics with two common SuFEx electrophiles. ResearchGate. [Link]

  • Shin, D., et al. (2021). Recent advances in the development of covalent inhibitors. PMC. [Link]

  • Creative Biolabs. Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]

  • Henzler, C., et al. (2022). A chemical probe unravels the reactive proteome of health-associated catechols. PMC. [Link]

  • Luo, M. (2020). Chemical probes and methods for the study of protein arginine methylation. Royal Society of Chemistry. [Link]

  • Li, Z., et al. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]

  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353. [Link]

  • Carlson, S. M., et al. (2019). The development and characterization of a chemical probe targeting PRMT1 over PRMT5. PubMed. [Link]

  • Faucher, F. F., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford University. [Link]

  • Parker, C. G., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(3), 1125-1133. [Link]

  • Hang, H. C., et al. (2008). Chemical probes for profiling fatty acid-associated proteins in living cells. PubMed. [Link]

  • Chan, W. C., et al. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50(15), 8361-8381. [Link]

Sources

Troubleshooting & Optimization

"common challenges in the synthesis of sulfonamides"

Author: BenchChem Technical Support Team. Date: February 2026

The user wants a technical support center for . This should be in a Q&A format, targeted at researchers and scientists. I need to cover the entire workflow, from starting materials to purification. I will structure the response into several key sections as planned:

  • Introduction: A brief overview of sulfonamides and the guide.

  • General Workflow Diagram: A Graphviz diagram showing the typical synthesis path.

  • Frequently Asked Questions (FAQs): High-level, common questions.

  • Troubleshooting Guide (Q&A format): This will be the core of the document, broken down by synthesis stage:

    • Challenges in Preparing the Sulfonyl Chloride

    • Issues During the Amine Coupling Reaction

    • Problems with Protecting Groups and Deprotection

    • Purification and Isolation Hurdles

  • Detailed Protocols: Step-by-step examples for key reactions.

  • Troubleshooting Logic Diagram: A Graphviz decision tree for diagnosing issues like low yield.

  • Common Side Reactions Diagram: A Graphviz diagram illustrating unwanted reaction pathways.

  • Data Summary Table: A table comparing different reagents or conditions.

  • References: A complete, numbered list of all cited sources with clickable links.

I will ensure every claim is backed by the search results and cited appropriately. I will pay close attention to the formatting requirements, especially for the Graphviz diagrams, ensuring they are clear, correctly formatted, and have high-contrast text.

Execution Step-by-step:

  • Draft the Introduction: Start with a concise paragraph on the importance of the sulfonamide moiety.

  • Create the General Workflow Diagram (Graphviz): Map out the primary route: Arene/Thiol -> Sulfonyl Chloride -> Sulfonamide.

  • Compile FAQs: Address broad questions like "Why is my overall yield low?" or "What's the most common method for synthesis?".

  • Develop the Troubleshooting Guide: This is the most detailed part. I will go through the search results and extract specific problems and solutions for each stage of the synthesis.

    • Sulfonyl Chloride Formation: I'll cover issues with chlorosulfonic acid (byproduct formation[1]), alternative reagents (TCCA, NCS, DABSO[2][3]), and handling of hazardous materials[4][5].

    • Amine Coupling: I'll discuss base selection (pyridine, triethylamine[6]), amine reactivity (primary vs. secondary, sterically hindered amines[7][8]), solvent effects, and hydrolysis of the sulfonyl chloride intermediate[9].

    • Protecting Groups: I'll focus on the challenges of deprotection, especially for robust groups like Tosyl (Ts) which often require harsh conditions[10][11]. I'll also mention more labile groups like Nosyl (Ns) and SES[10][12][13].

    • Purification: I'll address common problems like removing excess reagents, separating the product from sulfonic acid byproducts, and challenges with crystallization or chromatography[14][15].

  • Write Detailed Protocols: I will create a sample protocol for a standard sulfonamide synthesis (e.g., from an aniline) and a protocol for a deprotection step, citing sources for the procedures.

  • Create Troubleshooting and Side Reaction Diagrams (Graphviz): I will design a decision tree for low yield, guiding the user through potential causes (reagent quality, temperature, workup). The side reaction diagram will show pathways like sulfone formation and polysulfonation[1][9].

  • Create a Data Table: I'll create a table comparing different sulfonylating agents or deprotection conditions, summarizing their pros and cons.

  • Compile and Format the Reference List: I will gather all the sources I've used, format them correctly with Title, Source, and a valid URL, and ensure they are linked from the in-text citations.

  • Final Review: I will read through the entire document to ensure it meets all the user's requirements for scientific integrity (E-E-A-T), formatting, and tone as a Senior Application Scientist. I will double-check all citations and links.## Technical Support Center: Synthesis of Sulfonamides

This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals. Our goal is to move beyond simple protocols and explain the causality behind common challenges, empowering you to optimize your synthetic strategies.

General Synthesis Workflow

The most common pathway to sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride. The sulfonyl chloride itself is typically prepared from precursors like arenes, thiols, or anilines.

Sulfonamide Synthesis Workflow cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Final Coupling Arene Arene / Heteroarene SulfonylChloride Sulfonyl Chloride (R-SO2Cl) Arene->SulfonylChloride Chlorosulfonation (e.g., ClSO3H) Thiol Thiol / Disulfide Thiol->SulfonylChloride Oxidative Chlorination (e.g., NCS, TCCA) Aniline Aniline Aniline->SulfonylChloride Diazotization / Sandmeyer-type (e.g., NaNO2, SO2, Cu catalyst) Sulfonamide Target Sulfonamide SulfonylChloride->Sulfonamide Amine Primary or Secondary Amine (R'-NHR'') Amine->Sulfonamide Base (e.g., Pyridine, Et3N)

Caption: General overview of common synthetic routes to sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing sulfonamides? The most frequently employed method is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[6][8][16] This approach is widely used due to the commercial availability of a vast array of sulfonyl chlorides and amines.

Q2: My overall yield is consistently low. Where should I start troubleshooting? Low yields can stem from multiple stages. The primary areas to investigate are:

  • Instability of the Sulfonyl Chloride: Sulfonyl chlorides are moisture-sensitive and can hydrolyze back to the corresponding sulfonic acid during the reaction or aqueous workup, significantly reducing the amount of electrophile available for the amine.[1][9]

  • Side Reactions: The formation of byproducts, such as diaryl sulfones during chlorosulfonation or polysulfonated products, can consume starting material.[1][9]

  • Inefficient Purification: The product may be lost during extraction if the pH is not controlled correctly, or it may co-elute with impurities during chromatography.

Q3: Are there greener or more sustainable alternatives to traditional methods? Yes, significant research has focused on developing more environmentally friendly protocols.[17] These include:

  • Microwave-assisted synthesis , which can dramatically reduce reaction times.[18]

  • Oxidative chlorination in sustainable solvents like water or deep eutectic solvents (DES), avoiding volatile organic compounds.[2]

  • Electrochemical synthesis from thiols and amines, which avoids harsh chemical oxidants.[19][20]

  • Use of natural catalysts , such as aqueous extracts of orange or banana peels, which have shown high efficiency in some cases.[17]

Q4: Why is an amine protecting group sometimes necessary before forming the sulfonyl chloride? When synthesizing a sulfonamide from a molecule that already contains an amine (like aniline), the amine must be protected (e.g., as an acetamide).[21] This is crucial because the unprotected amine is nucleophilic and would react with the newly formed sulfonyl chloride group on another molecule, leading to polymerization.[21]

Troubleshooting Guide: Specific Issues & Solutions

Part A: Challenges in Preparing the Sulfonyl Chloride

Q: I'm performing a chlorosulfonation on an aromatic ring with chlorosulfonic acid and getting a lot of diaryl sulfone byproduct. What's causing this? This is a classic side reaction, particularly when the stoichiometry is not optimal.[1] The initially formed aryl sulfonyl chloride is a potent electrophile. If it encounters another molecule of the starting arene under the strongly acidic conditions, it can undergo a Friedel-Crafts-type reaction to form a diaryl sulfone.

Solutions:

  • Increase Excess of Chlorosulfonic Acid: Ensure at least a 50% molar excess of chlorosulfonic acid is used.[1] This maintains a high concentration of the sulfonating agent, favoring the desired reaction over the byproduct pathway.

  • Control Temperature: High temperatures promote sulfone formation.[1] Maintain low temperatures (e.g., 0 °C) during the addition of the aromatic substrate to the chlorosulfonic acid.

  • Order of Addition: Adding the aromatic compound portion-wise to the chilled chlorosulfonic acid is critical. This ensures the arene is always in an environment with a large excess of the sulfonating agent.

Q: Chlorosulfonic acid is too harsh for my sensitive substrate. What are the alternatives for making sulfonyl chlorides? Harsh conditions are a known drawback of classical chlorosulfonation.[4][8] Several milder and more chemoselective methods exist:

  • Oxidative Chlorination of Thiols/Disulfides: This is a very common alternative. Reagent systems like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) can convert thiols to sulfonyl chlorides under mild conditions.[2][3][22]

  • From Anilines (Sandmeyer-type reaction): Anilines can be converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.[3][4] The use of DABSO, a stable solid SO2 surrogate, has made this method more operationally simple.[3]

  • From Organometallics: Grignard or organolithium reagents can react with sulfuryl chloride or SO2 equivalents, but this often requires careful temperature control and can have limited scope.[4]

Part B: Issues During the Amine Coupling Reaction

Q: My sulfonyl chloride is decomposing during the reaction with the amine. How can I prevent this? The primary culprit is hydrolysis. Sulfonyl chlorides are highly reactive towards nucleophiles, including water.

Solutions:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. If your amine is a hydrochloride salt, ensure it is fully neutralized and that the resulting water is removed or accounted for.

  • Control Temperature: The reaction is often exothermic. Running the reaction at 0 °C, especially during the addition of the sulfonyl chloride, can minimize side reactions and degradation.[6]

  • Immediate Use: Prepare the sulfonyl chloride and use it immediately in the next step without prolonged storage, as they can degrade over time.

Q: The reaction with my secondary amine is extremely slow. Why is this happening? Steric hindrance is the most likely cause. Secondary amines are inherently less nucleophilic and more sterically bulky than primary amines, which can dramatically slow the rate of reaction.[8]

Solutions:

  • Increase Temperature: While low temperature is often recommended initially, for sluggish reactions involving hindered amines, carefully increasing the temperature (e.g., to room temperature or gentle heating) may be necessary.

  • Use a More Effective Base: Pyridine is often used as both the base and solvent.[6] For very hindered systems, a non-nucleophilic, stronger base like DBU or a proton sponge could be beneficial, although care must be taken to avoid elimination side reactions.

  • Increase Reaction Time: Simply allowing the reaction to stir for a longer period (24-48 hours) may be sufficient to achieve a reasonable yield. Monitor progress by TLC or LC-MS.

Q: I'm getting an insoluble white precipitate during the aqueous workup. What is it? This is very likely the sulfonic acid, formed from the hydrolysis of unreacted sulfonyl chloride.[9]

Solutions:

  • pH Control: During workup, maintain a basic pH (e.g., using NaHCO₃ or Na₂CO₃ solution). This will deprotonate the sulfonic acid to its sulfonate salt, which is typically much more soluble in the aqueous phase, allowing for easier separation from your desired sulfonamide in the organic layer.[9]

  • Efficient Reaction: The best solution is to drive the initial coupling reaction to completion, so there is minimal unreacted sulfonyl chloride left to hydrolyze.

Part C: Problems with Protecting Groups and Deprotection

Q: I used a tosyl (Ts) group to protect my amine, and now I can't remove it. What should I do? The high stability of tosylamides is a well-known challenge, often requiring harsh deprotection conditions that may not be compatible with other functional groups in the molecule.[10][11]

Solutions for Tosyl Deprotection:

  • Reductive Cleavage: Dissolving metal reductions (e.g., sodium in liquid ammonia) or magnesium in methanol are effective but harsh methods.[13][23]

  • Strong Acid Hydrolysis: Refluxing in strong acids like HBr/acetic acid or using trifluoromethanesulfonic acid can cleave the group, but this is often not selective.[11][24][25]

  • Alternative Protecting Groups (Future Consideration): For future syntheses, consider more labile sulfonyl groups. The 2-nitrobenzenesulfonyl (Ns) group is a popular choice as it can be cleaved under mild conditions using a thiol nucleophile (e.g., thiophenol and K₂CO₃), a strategy used in the Fukuyama amine synthesis.[10][13] The 2-(trimethylsilyl)ethanesulfonyl (SES) group is another excellent alternative, removed under mild, fluoride-mediated conditions (e.g., TBAF).[12]

Part D: Purification and Isolation Hurdles

Q: How can I effectively purify my sulfonamide product? Purification strategy depends on the physical properties of your compound and the nature of the impurities.

  • Extraction: Careful liquid-liquid extraction is the first line of defense. Acidic impurities (like sulfonic acid) can be removed with a basic wash (e.g., NaHCO₃ solution). Basic impurities (like excess amine) can be removed with an acidic wash (e.g., dilute HCl). Be cautious: your sulfonamide product may have some acidity or basicity, so test the solubility first.

  • Recrystallization: Sulfonamides are often crystalline solids, making recrystallization an excellent and scalable purification method.[15] Common solvent systems include ethanol/water or ethyl acetate/hexanes.

  • Silica Gel Chromatography: This is a standard method for non-crystalline or difficult-to-separate mixtures. Use TLC to develop an appropriate solvent system. Note that the acidic N-H proton on primary and some secondary sulfonamides can cause streaking on silica gel; adding a small amount of acid (e.g., 0.1% acetic acid) to the eluent can sometimes improve peak shape.

Troubleshooting Logic & Side Reactions

Troubleshooting Low Yield Start Low Yield of Sulfonamide Check_TLC Analyze Crude Reaction Mixture (TLC/LC-MS) Start->Check_TLC SM_Present Significant Starting Material (Amine/SO2Cl) Remains Check_TLC->SM_Present Starting Material Dominant Byproducts Major Byproducts Observed Check_TLC->Byproducts New Spots/Peaks Dominant Clean_Crude Crude Product Looks Clean, Low Mass Recovery Check_TLC->Clean_Crude Mainly Product Spot, Low Isolated Yield SM_Cause Cause: Incomplete Reaction - Low temp? - Short time? - Insufficient base? - Steric hindrance? SM_Present->SM_Cause Byproduct_Cause Cause: Side Reactions - SO2Cl hydrolysis to R-SO3H? - Di-sulfonylation of primary amine? - Sulfone formation? Byproducts->Byproduct_Cause Loss_Cause Cause: Product Loss During Workup/Purification - Hydrolysis during workup? - Emulsion formation? - Incorrect pH for extraction? Clean_Crude->Loss_Cause

Caption: Decision tree for troubleshooting low sulfonamide yield.

Common Side Reactions SO2Cl R-SO2Cl (Sulfonyl Chloride) Desired_Sulfonamide1 R-SO2-NHR' (Desired Product) SO2Cl->Desired_Sulfonamide1 + R'-NH2 - HCl Desired_Sulfonamide2 R-SO2-NR'R'' (Desired Product) SO2Cl->Desired_Sulfonamide2 + R'-NHR'' - HCl Sulfonic_Acid R-SO3H (Sulfonic Acid) SO2Cl->Sulfonic_Acid + H2O - HCl Amine1 R'-NH2 (Primary Amine) Amine1->Desired_Sulfonamide1 Amine2 R'-NHR'' (Secondary Amine) Amine2->Desired_Sulfonamide2 H2O Water (Moisture) H2O->Sulfonic_Acid Disulfonimide R-SO2-N(R')-SO2-R (Disulfonimide) Desired_Sulfonamide1->Disulfonimide + R-SO2Cl (Excess SO2Cl, Strong Base)

Caption: Common desired and undesired reaction pathways.

Data Summary: Comparison of Amine Protecting Groups

Protecting GroupAbbreviationCommon Cleavage ConditionsAdvantagesDisadvantages
p-Toluenesulfonyl TsStrong acid (HBr/AcOH) or dissolving metal reduction (Na/NH₃)[10][11][25]Very stable, robust to many reaction conditions.[10][13]Difficult to remove, requires harsh conditions.[10][11]
2-Nitrobenzenesulfonyl NsThiolate nucleophile (e.g., thiophenol, K₂CO₃).[13]Mild cleavage conditions, good for complex molecules.Limited stability to some nucleophilic and reductive conditions.[10]
2-(Trimethylsilyl)ethanesulfonyl SESFluoride source (TBAF, CsF).[12]Combines good stability with very mild, selective cleavage.Reagent (SES-Cl) is more expensive than TsCl or NsCl.

Detailed Protocols

Protocol 1: General Synthesis of an N-Aryl Sulfonamide

This protocol is a representative example for the coupling of a sulfonyl chloride with an amine.

  • Reaction Setup: To a solution of the amine (1.0 eq) in pyridine (0.2 M), cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Cautiously add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.[6]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing 1 M HCl and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water, followed by saturated NaCl (brine).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol) or silica gel chromatography.

Protocol 2: Deprotection of an Ns-Protected Amine

This protocol demonstrates the mild cleavage of a Nosyl (Ns) group.

  • Reaction Setup: Dissolve the Ns-protected amine (1.0 eq) in a suitable solvent such as DMF or acetonitrile (0.1 M).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) and thiophenol (2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Isolation & Purification: Dry the organic layer, concentrate, and purify the resulting free amine by chromatography or crystallization.

References

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC - NIH. (2023, June 7).
  • Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. (2025, November). Benchchem.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016, August 1). Books.
  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020, May 18). YouTube.
  • Eco-friendly and green synthesis methods for sulfonamide deriv
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026, January 27). Source not specified.
  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines | Request PDF. (2025, August 6).
  • Organic Syntheses Procedure. Source not specified.
  • Sulfonyl Protective Groups. (2014, May 6).
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • SUSTAINABLE APPROACHES IN PHARMACEUTICAL DISCOVERY AND DEVELOPMENT OF SULFA DRUGS. Theseus.
  • Sulfonyl chloride synthesis by chlorosulfon
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications | The Journal of Organic Chemistry. (2017, December 5).
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021, September 13). MDPI.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Source not specified.
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. FSIS.USDA.gov.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors | Analytical Chemistry. (2006, February 2).
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters. (2020, November 25).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Source not specified.
  • Sulfonamide purification process.
  • Deprotection of sulfamides into the amines. | Download Scientific Diagram.
  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. (2013, March 27). Molnar Institute.
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Journal of the American Chemical Society. (2019, March 25). Source not specified.
  • Reaction steps for sulfonamide deprotection.Ep=peak potential.
  • Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. (2017, June 16). PMC.
  • p-Toluenesulfonamides. Organic Chemistry Portal.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH.
  • Sulfonamide derivatives: Synthesis and applications.
  • Synthetic approaches to biologically active sulfon
  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic). (2015, September 24). Reddit.
  • (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. (2025, November 29).
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC - NIH.
  • Synthetic approaches and applications of sulfonimidates. (2020, August 3). Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023, May 20). MDPI.
  • Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.

Sources

Technical Support Center: Stability and Degradation of Sulfamoyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfamoyl compound stability. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity of your experimental outcomes and the development of stable pharmaceutical formulations.

Introduction to Sulfamoyl Compound Stability

Sulfamoyl compounds, characterized by the R-SO₂-NR'R'' functional group, are integral to a wide array of pharmaceuticals. While this functional group can confer desirable pharmacological properties, it also presents specific stability challenges. Understanding the primary degradation pathways—hydrolysis, oxidation, and photolysis—is critical for developing robust formulations and reliable analytical methods.[1] This guide will equip you with the knowledge to anticipate and mitigate these stability issues.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the handling and analysis of sulfamoyl-containing molecules.

Issue 1: Unexpected Degradation During HPLC Analysis

Symptom: You observe new impurity peaks, a decrease in the main peak area, or poor mass balance in your HPLC analysis of a sulfamoyl-containing compound, even with freshly prepared samples.

Potential Causes & Solutions:

  • Mobile Phase pH: The pH of your mobile phase can significantly influence the stability of sulfamoyl compounds. Both acidic and alkaline conditions can catalyze hydrolysis.[1][2] Sulfonamides, for instance, are generally more stable in neutral to slightly acidic pH but can degrade at higher or lower pH values.[3]

    • Troubleshooting Steps:

      • pH Screening: Analyze your sample using a series of mobile phases with different pH values (e.g., pH 3, 5, 7).

      • Kinetic Analysis: Monitor the peak area of your compound and degradants over time (e.g., 0, 2, 4, 8 hours) in each mobile phase.

      • Optimization: Select the pH that demonstrates the minimal degradation rate for your compound.

  • In-situ Degradation on Column: Certain HPLC column stationary phases can interact with the analyte, leading to on-column degradation.

    • Troubleshooting Steps:

      • Column Comparison: Test different column chemistries (e.g., C18, C8, Phenyl-Hexyl).

      • Temperature Control: Reduce the column oven temperature, as elevated temperatures can accelerate degradation.[2][4]

Issue 2: Formulation Incompatibility and Accelerated Degradation

Symptom: Your formulated drug product containing a sulfamoyl compound shows significant degradation upon storage, which was not observed for the pure active pharmaceutical ingredient (API).

Potential Causes & Solutions:

  • Excipient Interactions: Common pharmaceutical excipients can contain reactive impurities or have chemical properties that promote the degradation of sulfamoyl compounds.[5][6]

    • Reactive Impurities: Peroxides in binders like povidone can lead to oxidative degradation.[7] Reducing sugars in diluents such as lactose can react with amine functionalities present in many sulfamoyl drugs (Maillard reaction).[7]

    • pH Modification: Excipients can alter the micro-pH of the formulation, creating conditions favorable for hydrolysis.[6]

    • Troubleshooting Steps:

      • Compatibility Study: Conduct a systematic drug-excipient compatibility study. Blend the API with individual excipients in a 1:1 ratio, add a small amount of water to accelerate potential reactions, and store at elevated temperatures (e.g., 40°C/75% RH).[6]

      • Analytical Monitoring: Analyze the blends at set time points using a stability-indicating HPLC method to identify incompatible excipients.

      • Reformulation: Replace incompatible excipients with inert alternatives.

  • Moisture Content: The presence of water can facilitate hydrolytic degradation.[7]

    • Troubleshooting Steps:

      • Moisture Control: Utilize dry granulation or direct compression for manufacturing solid dosage forms.

      • Packaging: Employ packaging with desiccants or low moisture permeability.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for sulfamoyl compounds?

A1: The three main degradation pathways are:

  • Hydrolysis: Cleavage of the S-N bond in the sulfamoyl group, which can be catalyzed by both acidic and alkaline conditions.[1][8] The specific mechanism can vary, but it often involves nucleophilic attack on the sulfur atom.

  • Oxidation: The sulfur atom in the sulfamoyl group is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.[1][9] The presence of oxidizing agents, even trace amounts from excipients, can trigger this pathway.[7]

  • Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation.[10][11] This can involve cleavage of the sulfonamide bond or other photochemical reactions.[11]

Q2: How does pH affect the stability of sulfamoyl compounds?

A2: pH is a critical factor. For many sulfonamides, degradation rates are higher at both acidic and alkaline pH compared to neutral conditions.[2][4][12] The specific pH of maximum stability varies depending on the molecule's structure and pKa values. A pH-rate profile is essential to determine the optimal pH for formulation and analytical method development.[4]

Q3: What is a forced degradation study and why is it important for sulfamoyl compounds?

A3: A forced degradation (or stress testing) study involves subjecting the drug substance to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to accelerate its degradation.[13][14] This is crucial for:

  • Identifying Degradation Pathways: It helps to elucidate the likely degradation products that may form under normal storage conditions.[14]

  • Developing Stability-Indicating Methods: The degradation samples are used to ensure that the analytical method (typically HPLC) can separate the drug from all potential degradation products.[14][15]

  • Understanding Molecular Stability: It provides insights into the intrinsic stability of the molecule and helps in designing stable formulations.[15]

Q4: Can I predict the degradation products of my sulfamoyl compound?

A4: While a complete prediction is challenging without experimental data, you can make educated hypotheses based on the compound's structure. The sulfamoyl group is a primary target for hydrolysis. If other susceptible functional groups are present (e.g., esters, amides), they may also degrade. The presence of a sulfide linkage suggests a high susceptibility to oxidation.[1] Forced degradation studies are the definitive way to identify the actual degradation products.

Part 3: Experimental Protocols & Data

Protocol 1: Forced Degradation Study for a Novel Sulfamoyl Compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the sulfamoyl compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 8 hours.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.[1]

  • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) in a photostability chamber for 7 days. Keep a control sample in the dark.[1]

3. Sample Analysis:

  • At appropriate time points, withdraw samples.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze using a stability-indicating HPLC method.

4. Data Interpretation:

  • Aim for 5-20% degradation of the active ingredient.[13]

  • Identify and quantify the degradation products.

  • Calculate the mass balance to ensure all major degradants are accounted for.

Data Presentation: Impact of pH on Degradation Rate

The following table illustrates hypothetical data from a pH stability study on a sulfamoyl compound at 50°C.

pHRate Constant (k) (hr⁻¹)Half-life (t½) (hours)
3.00.02527.7
5.00.00886.6
7.00.01546.2
9.00.04216.5

This data clearly shows that the compound is most stable at pH 5.0 under these conditions.

Part 4: Visualizing Degradation Pathways & Workflows

Diagram 1: General Degradation Pathways of Sulfamoyl Compounds

cluster_0 Stress Conditions cluster_1 Sulfamoyl Compound cluster_2 Primary Degradation Products Acid/Base (Hydrolysis) Acid/Base (Hydrolysis) Sulfamoyl R-SO2-NR'R'' Acid/Base (Hydrolysis)->Sulfamoyl S-N Bond Cleavage Oxidizing Agent (Oxidation) Oxidizing Agent (Oxidation) Oxidizing Agent (Oxidation)->Sulfamoyl Sulfur Oxidation Light/UV (Photolysis) Light/UV (Photolysis) Light/UV (Photolysis)->Sulfamoyl Bond Cleavage Hydrolysis_Product Sulfonic Acid (R-SO3H) + Amine (HNR'R'') Sulfamoyl->Hydrolysis_Product Oxidation_Product Oxidized Derivatives Sulfamoyl->Oxidation_Product Photolysis_Product Cleavage Products (e.g., SO2 extrusion) Sulfamoyl->Photolysis_Product

Caption: Primary degradation pathways for sulfamoyl compounds.

Diagram 2: Experimental Workflow for a Forced Degradation Study

Start Start: Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) Start->Stress Sample Sample Preparation (Neutralize, Dilute) Stress->Sample Analyze HPLC Analysis Sample->Analyze Data Data Analysis: - Identify Peaks - Quantify Degradation - Mass Balance Analyze->Data Report End: Report Degradation Pathways & Method Specificity Data->Report

Caption: Workflow for a forced degradation study.

References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2013). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Environmental Science & Technology, 47(13), 6835-6842.
  • Jara, M. O., et al. (2013). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science and Pollution Research, 20(12), 8565-8575.
  • Lin, Y. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems.
  • Wu, C. H., et al. (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. Water Science & Technology, 79(3), 549-558.
  • Roblin, R. O., et al. (1951). Sulfamoyl azides. Hydrolysis rates and hypotensive activity. Journal of the American Chemical Society, 73(10), 4890-4893.
  • Melo, E. N., et al. (2020). Photocatalytic degradation of sulfonamide and its human metabolite by immobilized ZnO nanorods/TiO nanoparticles.
  • BenchChem. (2025).
  • Page, M. I., & Laws, A. P. (1998). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(10), 926-932.
  • Zhang, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. mSystems, 9(3), e00131-24.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Ingerslev, F., & Halling-Sørensen, B. (2000). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 19(10), 2467-2473.
  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Life Science Technical Bulletin, (31).
  • Kice, J. L., Walters, C. A., & Burton, S. B. (1974). Mechanisms of substitution reactions at sulfonyl sulfur. IV. Catalysis of the hydrolysis of sulfonyl compounds by tertiary amines. The Journal of Organic Chemistry, 39(3), 346-350.
  • Jiang, L., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 642, 1337-1347.
  • Yang, H., et al. (2010). Degradation pathway of sulfa pharmaceuticals (antibiotics).
  • Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Li, J., et al. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. AAPS PharmSciTech, 15(4), 958-965.
  • Stenfors, B. A., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 209-222.
  • Wang, D., et al. (2024). Optimization of degradation conditions and elucidation of novel biodegradation pathways for sulfamonomethoxine by a novel Bacillus strain. Applied and Environmental Microbiology, 90(5), e02021-23.
  • ResearchGate. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms | Request PDF.
  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2008). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. TrAC Trends in Analytical Chemistry, 27(11), 1008-1022.
  • Page, M. I., & Laws, A. P. (2001). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 123(34), 8344-8352.
  • ScienceOpen. Identification and determination of metabolites and degradation products of sulfonamide antibiotics.
  • Celińska, E., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6659.
  • Al-Alshaikh, M. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 14(1), 102901.
  • Fier, P. S., & Maloney, K. M. (2017).
  • Conroy, C. W., Schwam, H., & Maren, T. H. (1984). The nonenzymatic displacement of the sulfamoyl group from different classes of aromatic compounds by glutathione and cysteine. Drug Metabolism and Disposition, 12(5), 614-618.
  • CORE. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
  • Khanum, N., et al. (2011). Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). Asian Journal of Chemistry, 23(12), 5433-5437.
  • ResearchGate. Oxidation of sulfides to sulfoxides and sulfones.
  • Khanum, N., et al. (2020). Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole).
  • Loftin, K. A., et al. (2008). Effects of ionic strength, temperature, and pH on degradation of selected antibiotics. Journal of Environmental Quality, 37(2), 378-386.
  • Crowley, P. J., & Martini, L. G. (2001). Drug–Excipient Interactions. Pharmaceutical Technology Europe, 13(3), 26-34.
  • Wang, X., et al. (2023). Convenient synthesis of N-sulfonyl α-hydroxyamides via DMSO oxidation of N-alk-1-ynylsulfonamides.
  • Roberts, J. C., et al. (2011). Profiling sulfonate ester stability: identification of complementary protecting groups for drug discovery. Organic & Biomolecular Chemistry, 9(5), 1547-1556.
  • Cornella, J., & Wodrich, M. D. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. CHIMIA International Journal for Chemistry, 76(5), 442-442.
  • Singh, S., & Singh, S. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. International Journal of Pharmaceutical Sciences and Research, 10(10), 4504-4516.
  • ResearchGate. Effect of temperature, pH and light on the stability of sulforaphane solution.
  • ResearchGate. Application of Sulfonyl in Drug Design | Request PDF.
  • ResearchGate.

Sources

Technical Support Center: Mitigating Impurities in Methyl Ester Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl ester purification. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during the synthesis and purification of methyl esters. As Senior Application Scientists, we understand that achieving high purity is critical for the success of your research and development endeavors. This resource is structured to provide not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding methyl ester purification.

Q1: What are the most common impurities I should expect in my crude methyl ester?

The nature of impurities largely depends on the synthetic route and starting materials. In the context of fatty acid methyl esters (FAMEs), common impurities include residual catalysts (acidic or basic), unreacted starting materials like carboxylic acids and methanol, by-products such as water and glycerol, and soaps formed from the saponification of the ester.[1][2][3] For methyl esters synthesized in a pharmaceutical context, impurities might also include coupling reagents like dicyclohexylcarbodiimide (DCC) and its urea byproduct, or other solvents and reagents used in the specific synthetic step.[4][5]

Q2: What is the most straightforward method for removing acidic or basic catalysts?

For laboratory-scale purifications, a simple aqueous wash is often the most effective initial step.[6][7] A dilute basic solution, such as sodium bicarbonate, can be used to neutralize and remove residual acid catalysts.[6] Conversely, a dilute acid wash can remove basic catalysts.[2] However, care must be taken to avoid hydrolysis of the desired ester, especially with base washes.

Q3: My methyl ester is water-sensitive. How can I purify it without an aqueous wash?

For water-sensitive esters, "dry washing" methods are recommended. These involve the use of adsorbents like synthetic magnesium silicate or ion-exchange resins to capture polar impurities.[8][9][10] Alternatively, non-aqueous workup procedures followed by techniques such as column chromatography or vacuum distillation can be employed to achieve high purity without introducing water.

Q4: How do I choose between distillation, chromatography, and recrystallization for final purification?

The choice of the final purification method depends on the physical properties of your methyl ester and the nature of the remaining impurities.

  • Vacuum Distillation: Ideal for liquid methyl esters that are thermally stable but have high boiling points.[1][11][12][13] It is effective at separating the ester from non-volatile impurities.

  • Column Chromatography: A versatile technique for both solid and liquid esters, capable of separating compounds with very similar polarities.[14][15]

  • Recrystallization: The method of choice for solid methyl esters, offering the potential for very high purity by excluding impurities from the crystal lattice.

Q5: Which analytical techniques are best for assessing the purity of my methyl ester?

Gas Chromatography (GC) is a widely used and powerful technique for analyzing volatile methyl esters, such as FAMEs.[16][17][18][19][20] For less volatile or thermally sensitive esters, High-Performance Liquid Chromatography (HPLC) is often preferred.[15][21][22] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for quantitative purity assessment against a known standard.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during methyl ester purification.

Problem 1: An emulsion has formed during the aqueous wash.

Cause: Emulsions are often caused by the presence of soaps, which are salts of fatty acids formed during base-catalyzed reactions. These act as surfactants, stabilizing the mixture of the organic and aqueous phases.

Solution:

  • Break the Emulsion: Add a saturated solution of sodium chloride (brine).[23] The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of the organic components in the aqueous layer.

  • Acidify: If the emulsion is due to soaps from a base-catalyzed reaction, careful addition of a dilute acid can protonate the soap back to the free fatty acid, which is less likely to act as an emulsifier.

  • Prevention: In subsequent purifications, consider using a smaller volume of water for the initial wash to minimize emulsion formation, especially when high concentrations of soap are expected.

Problem 2: My final product is wet, even after using a drying agent.

Cause: The drying agent may be saturated, or an insufficient amount was used. The choice of drying agent also matters; some are more efficient than others for specific solvents.[23][24]

Solution:

  • Add More Drying Agent: Add fresh drying agent until it no longer clumps together and flows freely in the solvent.[7]

  • Change the Drying Agent: Magnesium sulfate is a fast and effective drying agent. Sodium sulfate is less efficient but easier to remove.[23][24]

  • Azeotropic Distillation: For stubborn cases, adding a solvent like toluene that forms an azeotrope with water and then removing it by rotary evaporation can effectively dry the sample.[23]

Problem 3: I see by-products in my NMR spectrum after purification.

Cause: The purification method may not have been sufficient to remove all by-products, especially those with similar properties to the desired ester.

Solution:

  • Optimize Chromatographic Conditions: If using column chromatography, try a different solvent system with a shallower gradient to improve separation.[15]

  • Consider an Alternative Purification Technique: If chromatography is ineffective, consider vacuum distillation for liquid esters or recrystallization for solid esters.

  • Chemical Treatment: In some cases, a specific chemical treatment can remove a problematic by-product. For example, a dilute potassium permanganate wash can sometimes be used to remove oxidizable impurities, though this should be used with caution as it can also affect the desired product.

Problem 4: Low recovery of my methyl ester after purification.

Cause: This can be due to several factors, including product loss during transfers, incomplete extraction, or decomposition during purification.

Solution:

  • Minimize Transfers: Plan your purification workflow to minimize the number of times you transfer the material between flasks.

  • Optimize Extraction: Ensure the pH of the aqueous layer is adjusted to maximize the partitioning of your ester into the organic phase. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.

  • Check for Decomposition: If you suspect your ester is decomposing, for example, during distillation, try to perform the purification at a lower temperature by using a higher vacuum.[13] For acid or base-sensitive esters, ensure all washes are performed with neutral water in the final steps.

Experimental Protocols

Protocol 1: General Aqueous Workup for a Liquid Methyl Ester
  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and gently invert the funnel several times, venting frequently.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer with a saturated solution of sodium bicarbonate if the reaction was acid-catalyzed, or with a dilute solution of a weak acid if it was base-catalyzed.

  • Wash the organic layer with a saturated solution of sodium chloride (brine) to remove the bulk of the dissolved water.[23]

  • Drain the organic layer into a clean flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate).[24]

  • Swirl the flask until the drying agent no longer clumps.

  • Filter or decant the organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation
  • Assemble the vacuum distillation apparatus, ensuring all glass joints are properly greased and sealed.[12][25]

  • Add the crude methyl ester and a stir bar to the distillation flask.

  • Begin stirring and apply the vacuum. It is important to apply the vacuum before heating to remove any low-boiling solvents.[12]

  • Once a stable vacuum is achieved, begin heating the distillation flask.

  • Collect the fraction that distills at the expected boiling point for your methyl ester at the recorded pressure.

  • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before venting the system to atmospheric pressure.[12]

Data and Visualizations

Table 1: Comparison of Common Drying Agents for Organic Solvents
Drying AgentCapacitySpeedEfficiencyComments
Anhydrous Sodium Sulfate (Na₂SO₄) HighSlowLowGood for pre-drying; easy to filter.[23][24]
Anhydrous Magnesium Sulfate (MgSO₄) ModerateFastHighSlightly acidic; fine powder can be difficult to filter.[23][24]
Anhydrous Calcium Chloride (CaCl₂) HighFastHighCan form complexes with alcohols, phenols, and some esters.
Molecular Sieves (3Å or 4Å) LowSlowVery HighExcellent for achieving very dry solvents; can be regenerated.
Diagram 1: General Workflow for Methyl Ester Purification

Methyl Ester Purification Workflow cluster_final_purification Final Purification Options Crude Methyl Ester Crude Methyl Ester Aqueous Workup Aqueous Workup Crude Methyl Ester->Aqueous Workup Removal of polar impurities Drying Drying Aqueous Workup->Drying Removal of residual water Solvent Removal Solvent Removal Drying->Solvent Removal Concentration Final Purification Final Purification Solvent Removal->Final Purification High purity isolation Vacuum Distillation Vacuum Distillation Column Chromatography Column Chromatography Recrystallization Recrystallization Pure Methyl Ester Pure Methyl Ester Vacuum Distillation->Pure Methyl Ester Column Chromatography->Pure Methyl Ester Recrystallization->Pure Methyl Ester

Caption: A general workflow for the purification of a methyl ester, from crude product to high-purity material.

Diagram 2: Mechanism of Impurity Removal by Ion-Exchange Resin

Ion Exchange Resin Purification cluster_resin Ion-Exchange Resin Bead cluster_impurities Impurities in Methyl Ester Resin H⁺ Sulfonic Acid Functional Group Purified Methyl Ester Purified Methyl Ester Resin->Purified Methyl Ester Catalyst Catalyst Ion (e.g., Na⁺) Catalyst->Resin:proton Ion Exchange Glycerol Glycerol Glycerol->Resin Adsorption Crude Methyl Ester Crude Methyl Ester Crude Methyl Ester->Resin

Caption: Simplified mechanism of impurity removal from crude methyl ester using a strong acid cation exchange resin.

References

  • Mendow, G., & Querini, C. A. (2013). High performance purification process of methyl and ethyl esters produced by transesterification. Chemical Engineering Journal, 228, 93–101.
  • Cunniff, P. (1995). Simple thin-layer chromatographic purification procedure for the determination of cholesterol ester fatty acid compositions.
  • University of Colorado, Boulder. (n.d.).
  • Technoilogy. (2025, February 21). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency.
  • Nacalai Tesque, Inc. (n.d.).
  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • Islam, M. (2011).
  • ResearchG
  • Taylor & Francis Online. (2018, May 16). Preparation of Methyl Ester Precursors of Biologically Active Agents.
  • Google Patents. (1981).
  • Bentham Open. (2009, June 25).
  • ResearchGate. (2013, December 10).
  • PubMed. (2005, October 15). A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies.
  • Oregon State University. (2000, January 13).
  • ResearchGate. (2026, February 6).
  • Sigma-Aldrich. (n.d.).
  • Sulzer. (2025, July 18).
  • University of Rochester. (2026). Workup: Drying Methods.
  • Google Patents. (n.d.).
  • ACS Publications. (2009, January 14).
  • Chemistry LibreTexts. (2022, April 7). 5.
  • SpringerLink. (2013, September 25). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline.
  • ResearchGate. (2025, August 7).
  • University of Rochester. (n.d.).
  • ResearchGate. (n.d.). Vacuum distillation of C16 methylester and C18 methylester in biodiesel.
  • ResearchGate. (2025, November 24). A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies.
  • AOCS. (2019, July 23).
  • LCGC International. (2026, February 9).
  • ResearchGate. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents.
  • University of Rochester. (n.d.). Remove Sticky Reagents.
  • MIT Digital Lab Techniques Manual. (2010, February 4).
  • PubMed Central (PMC). (n.d.).
  • ACS Omega. (2022, November 4).
  • Reddit. (2024, July 31).
  • PubMed Central (PMC). (n.d.).
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • Benchchem. (2025). Purification of N-Boc-Dolaproine Methyl Ester: Application Notes and Protocols for Researchers.
  • MIT International Journal of Pharmaceutical Sciences. (2017). Recent trends in impurity profiling of pharmaceutical products.
  • Nacalai Tesque. (n.d.).
  • PubMed Central (PMC). (n.d.). Recent trends in the impurity profile of pharmaceuticals.

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 3-sulfamoylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up synthesis considerations for Methyl 3-sulfamoylpropanoate (CAS: 14617-66-4) Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.

Executive Summary & Molecule Profile

Methyl 3-sulfamoylpropanoate is a bifunctional intermediate critical in the synthesis of


-lactamase inhibitors and carbonic anhydrase inhibitors. Its structure contains two electrophilic sites: a sulfonyl group  (target for amination) and a methyl ester  (susceptible to side-reactions).
  • CAS: 14617-66-4

  • Molecular Formula:

    
    
    
  • Key Precursor: Methyl 3-(chlorosulfonyl)propanoate (CAS: 15441-07-3)

The Scale-Up Challenge: The primary synthetic route involves the ammonolysis of the sulfonyl chloride precursor. The critical engineering challenge is chemoselectivity . You must drive the reaction of ammonia with the sulfonyl chloride (


) while preventing the attack on the ester (

), which leads to the formation of the amide impurity (3-sulfamoylpropanamide).

Core Reaction Protocol (The "Golden Batch")

This protocol is designed for a 100g to 1kg scale , prioritizing heat transfer and selectivity.

Reaction:



Step-by-Step Methodology
ParameterSpecificationRationale
Solvent System THF (Anhydrous) or MTBE THF provides excellent solubility for the sulfonyl chloride but precipitates ammonium chloride (

), aiding workup.
Concentration 0.5 M to 0.8 MDilution helps dissipate the heat of reaction (Exothermic:

).
Reagent A Methyl 3-(chlorosulfonyl)propanoateThe electrophile. Must be free of 3-chloropropanoic acid impurities.
Reagent B Ammonia Gas (Anhydrous) or 0.5M

in Dioxane
Aqueous ammonia (

) is strictly prohibited to prevent ester hydrolysis.
Temperature -10°C to -20°C CRITICAL: Higher temperatures (>0°C) significantly increase the rate of ester ammonolysis (impurity formation).
Addition Mode Subsurface Sparging (Gas) or Slow Dosing (Solution)Prevents headspace accumulation of ammonia and ensures immediate reaction at the gas-liquid interface.
Process Workflow Diagram

SynthesisWorkflow Start Precursor: Methyl 3-(chlorosulfonyl)propanoate Reactor Reactor: THF, -20°C Controlled NH3 Addition Start->Reactor Dissolve Quench Quench: Acidic Wash (pH 4-5) Reactor->Quench IPC: <1% SM Sep Separation: Remove NH4Cl (Solid/Aq) Quench->Sep Biphasic/Filt Cryst Crystallization: iPrOH / Heptane Sep->Cryst Conc. Organic Product Target: Methyl 3-sulfamoylpropanoate Cryst->Product Isolate

Figure 1: Optimized workflow for the ammonolysis of sulfonyl chlorides, highlighting the critical quench and separation steps to preserve the ester.

Troubleshooting Guide & FAQs

Module A: Impurity Control (The "Amide" Problem)

Q: I am seeing a significant peak at [M+H] 153 (Amide Impurity) in my LC-MS. Why? A: You are observing 3-sulfamoylpropanamide . This occurs when the ammonia attacks the methyl ester after or during the sulfonamide formation.

  • Root Cause 1: Temperature Spikes. The activation energy for attacking the ester is higher than the sulfonyl chloride. If your internal temperature crossed 0°C during the exotherm, you activated the side reaction.

    • Fix: Check your cooling jacket capacity. Slow down the ammonia addition rate to match the heat removal rate (

      
      ).
      
  • Root Cause 2: Localized Excess. If you added ammonia too quickly without adequate stirring, local "hotspots" of high pH formed, catalyzing the ester attack.

    • Fix: Increase impeller speed (ensure turbulent flow,

      
      ) and use a dip tube for subsurface addition.
      

Q: Can I use aqueous Ammonium Hydroxide (


) to save cost? 
A: No. 
Using water introduces two failure modes:
  • Hydrolysis: The ester hydrolyzes to the carboxylic acid (3-sulfamoylpropanoic acid).

  • Solubility: The sulfonyl chloride is hydrophobic; water creates a biphasic system where reaction rates become diffusion-limited, often requiring higher temperatures that degrade the product.

Module B: Workup & Isolation

Q: The reaction mixture turned into a thick slurry. How do I handle this? A: The solid is Ammonium Chloride (


) . This is a byproduct of the reaction (1 mole of product = 1 mole of HCl scavenged by excess ammonia).
  • Protocol: Do not try to filter this on a large scale if it's very fine (it blocks filters).

  • Solution: Perform an aqueous wash.[1]

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash with cold water (or dilute HCl, pH 4). The

      
       will dissolve instantly.
      
    • The product (Methyl 3-sulfamoylpropanoate) will remain in the organic layer.

    • Note: Ensure the water wash is rapid and cold to prevent ester hydrolysis during workup.

Q: My yield is low (<50%), but purity is high. Where is my product? A: Methyl 3-sulfamoylpropanoate has moderate water solubility due to the polar sulfonamide group.

  • Diagnosis: Check the aqueous waste stream from your wash step.

  • Fix: "Salt out" the aqueous layer. Add NaCl to saturation during the extraction to force the organic product back into the organic phase (Salting-out effect).

Module C: Safety (Exotherm Management)

Q: Is the reaction autocatalytic? A: No, but it is highly exothermic. The reaction of sulfonyl chlorides with amines typically releases 160–190 kJ/mol .

  • Hazard: On a 1kg scale, adiabatic temperature rise can exceed 50°C, leading to solvent boiling (THF bp: 66°C) and rapid pressure buildup.

  • Control: This is a dosing-controlled reaction. The reaction stops immediately if you stop adding ammonia. Never add the sulfonyl chloride to the ammonia (inverse addition) on a large scale, as the initial massive excess of ammonia will instantly attack the ester.

Mechanistic Logic & Impurity Pathway

Understanding the competition between the two electrophiles is vital for process control.

ImpurityLogic SM Methyl 3-(chlorosulfonyl)propanoate (Starting Material) Target PRODUCT Methyl 3-sulfamoylpropanoate SM->Target Sulfonyl Attack (Preferred) Impurity IMPURITY 3-sulfamoylpropanamide SM->Impurity Ester Attack (Avoid) NH3 + NH3 (Nucleophile) Path1 Path A: Kinetic Control (Fast, -20°C) Path2 Path B: Thermodynamic/Excess (Slow, >0°C) Target->Impurity Over-Ammonolysis (Excess NH3 + Heat)

Figure 2: Competitive reaction pathways. Path A is the desired sulfonylation. Path B (direct ester attack) and the secondary reaction of the Product to Impurity are driven by heat and excess base.

References

  • PubChem Compound Summary. (2025). Methyl 3-sulfamoylpropanoate (CID 163201221).[2] National Center for Biotechnology Information. Link

  • PubChem Compound Summary. (2025). Methyl 3-(chlorosulfonyl)propanoate (CID 4962888). National Center for Biotechnology Information. Link

  • Barnett, C. J., et al. (1989). Practical Synthesis of Sulfonamides via the Reaction of Sulfonyl Chlorides with Ammonia. Journal of Organic Chemistry. (General reference for sulfonyl chloride ammonolysis mechanics).
  • BenchChem Technical Support. (2025). Common side reactions in the synthesis of Methyl 3-aminopropanoate derivatives. (Context for ester stability in propanoate systems). Link

Sources

Technical Support Center: De-protection Strategies for N-Substituted Sulfamoyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of N-substituted sulfamoyl groups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the cleavage of these robust protecting groups. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.

Section 1: Acid-Labile N-Sulfamoyl Protecting Groups

Acid-labile groups are a cornerstone of modern synthesis, offering mild deprotection conditions. However, challenges such as incomplete reactions and side-product formation are common. This section addresses these issues for the widely used tert-Butoxycarbonyl (Boc) group and the electron-rich benzyl-type protecting groups, p-Methoxybenzyl (PMB) and 3,4-Dimethoxybenzyl (DMB).

Frequently Asked Questions (FAQs): N-Boc Sulfamoyl Group Deprotection

Question 1: My N-Boc deprotection is sluggish or incomplete, even with strong acids like TFA. What's causing this and how can I drive it to completion?

Answer: While N-Boc groups are generally considered highly acid-labile, the electron-withdrawing nature of the sulfamoyl moiety can decrease the rate of cleavage compared to N-Boc protected amines.[1][2] Several factors could be at play:

  • Insufficient Acid Stoichiometry: The sulfamoyl nitrogen is less basic than an amine, but it can still be protonated. Ensure you are using a sufficient excess of acid. For stubborn substrates, increasing the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) from the typical 20-50% to 80-90% can be effective.

  • Steric Hindrance: A sterically congested environment around the N-Boc group can hinder the approach of the acid. In such cases, prolonged reaction times or gentle heating (e.g., to 40 °C) may be necessary.

  • Alternative Reagents: Consider using HCl in a protic solvent like methanol or dioxane. The in situ generation of HCl gas can be very effective.[3] For a milder approach, a Dawson heteropolyacid catalyst in dichloromethane has been shown to efficiently cleave N-Boc from sulfamides at room temperature.[1]

Troubleshooting Workflow for Incomplete N-Boc Deprotection

start Incomplete N-Boc Deprotection step1 Increase Acid Concentration (e.g., TFA in DCM to 90%) start->step1 Initial Step step2 Gentle Heating (e.g., 40 °C) step1->step2 If still incomplete step3 Alternative Acid/Solvent (e.g., HCl in Methanol) step2->step3 If still incomplete step4 Consider Milder, Catalytic Methods (e.g., Dawson Heteropolyacid) step3->step4 If other functional groups are sensitive end Complete Deprotection step4->end

Caption: Decision-making workflow for incomplete N-Boc deprotection.

Question 2: I'm observing significant side-product formation, particularly tert-butylation of electron-rich aromatic rings in my molecule. How can I prevent this?

Answer: This is a classic issue arising from the formation of the tert-butyl cation during deprotection.[4] This electrophilic species can readily alkylate nucleophilic sites in your molecule. The solution is to employ a cation scavenger.

  • Common Scavengers: Anisole, thioanisole, or triethylsilane (TES) are excellent scavengers. They are more nucleophilic than many functional groups and will preferentially react with the tert-butyl cation. A typical protocol involves using 5-10 equivalents of the scavenger relative to the substrate.

Experimental Protocol: N-Boc Deprotection with Cation Scavenger

  • Dissolve the N-Boc protected sulfamoyl compound in dichloromethane (DCM).

  • Add 5-10 equivalents of anisole or triethylsilane.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v).

  • Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • Purify the product by chromatography or crystallization.

Frequently Asked Questions (FAQs): N-PMB and N-DMB Sulfamoyl Group Deprotection

Question 1: I need to deprotect an N-PMB sulfamoyl group without affecting a benzyl ether elsewhere in my molecule. What are my options?

Answer: This requires an orthogonal deprotection strategy. While both PMB and benzyl groups can be cleaved under hydrogenolysis conditions, the electron-rich nature of the PMB group allows for its selective removal via oxidative cleavage.[5][6]

  • Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the reagent of choice for this transformation.[5][6] The reaction proceeds through a single electron transfer mechanism, favored by the electron-donating methoxy group(s) on the PMB/DMB ring.[6] This method is highly selective for PMB/DMB groups over unsubstituted benzyl ethers.

Question 2: My oxidative deprotection of an N-DMB group with DDQ is giving low yields. What can I do to improve it?

Answer: Low yields in DDQ-mediated deprotections can often be attributed to several factors:

  • Solvent System: The reaction is often performed in a two-phase system, such as DCM and water or a phosphate buffer.[6] The aqueous phase helps to trap the liberated p-methoxybenzaldehyde. Optimizing the ratio of the organic to aqueous phase can be crucial.

  • Reaction Temperature: While many DDQ deprotections proceed at room temperature, some substrates may benefit from cooling to 0 °C to suppress side reactions.

  • Stoichiometry of DDQ: Ensure you are using a slight excess of DDQ (typically 1.1-1.5 equivalents).

  • Alternative Oxidants: Ceric Ammonium Nitrate (CAN) can also be used for the oxidative cleavage of PMB and DMB groups and may offer better results for certain substrates.[5]

Section 2: Reductive Cleavage of N-Sulfamoyl Protecting Groups

Reductive methods are powerful for cleaving robust protecting groups that are stable to acidic and basic conditions. The N-benzyl group is a prime example.

Frequently Asked Questions (FAQs): N-Benzyl Sulfamoyl Group Deprotection

Question 1: My catalytic transfer hydrogenolysis of an N-benzyl sulfamoyl group using Pd/C and ammonium formate is stalled. How can I restart the reaction?

Answer: Stalled catalytic hydrogenations are a common frustration. The catalyst is likely poisoned or deactivated.

  • Catalyst Poisoning: Sulfur-containing compounds can poison palladium catalysts. While the sulfamoyl group itself is the target, trace impurities could be the culprit. Amines, both the starting material and the product, can also coordinate to the palladium surface and inhibit its activity.[7]

  • Troubleshooting Steps:

    • Filter and Add Fresh Catalyst: The simplest solution is often to filter the reaction mixture through a pad of Celite® to remove the old catalyst and then add a fresh batch.

    • Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading (from 10 mol% to 20-30 mol%) can be beneficial.

    • Change the Hydrogen Source: If ammonium formate is not effective, switching to a hydrogen gas atmosphere (typically with a balloon or a Parr shaker) may provide the necessary driving force.[8]

    • Solvent Choice: Ensure your solvent is of high purity. Methanol and ethanol are common choices.

Reductive Deprotection Method Comparison

Protecting GroupReagentsConditionsAdvantagesDisadvantages
N-Benzyl Pd/C, H₂ (gas)RT to 50 °C, 1-50 atmClean byproducts (toluene)Catalyst poisoning, requires specialized equipment for high pressure
N-Benzyl Pd/C, Ammonium FormateReflux in MeOH or EtOHMilder than high-pressure hydrogenationCan be slow, potential for incomplete reaction
N-Aryl SmI₂THF/DMPUMild conditionsRequires stoichiometric amounts of the reagent
N-Tosyl Mg/MeOHRefluxInexpensive reagentsCan be slow and require a large excess of magnesium
N-Tosyl Low-valent Titanium (from TiCl₃/Li)THF, RTMild and efficientRequires preparation of the active reagent

Section 3: Orthogonal and Chemoselective Deprotection Strategies

In complex molecule synthesis, the ability to selectively deprotect one functional group in the presence of others is paramount. This is the concept of orthogonal protection.[9]

Frequently Asked Questions (FAQs): Orthogonal and Chemoselective Deprotection

Question 1: I have a molecule with both an N-Boc and an N-benzyl protected sulfamoyl group. In what order should I deprotect them, and with what reagents?

Answer: This is a classic example of an orthogonal protecting group strategy. You can selectively remove either group first.

  • Removing N-Boc first: Treat the compound with an acid like TFA in DCM. The N-benzyl group will be completely stable under these conditions.[1]

  • Removing N-benzyl first: Use catalytic hydrogenolysis (e.g., Pd/C, H₂). The N-Boc group is stable to these reductive conditions.[2]

Decision Workflow for Orthogonal Deprotection

start Substrate with N-Boc and N-Benzyl Sulfamoyl Groups deprotect_boc Desired Intermediate: Free Amine at Boc Position start->deprotect_boc deprotect_benzyl Desired Intermediate: Free Amine at Benzyl Position start->deprotect_benzyl reagent_boc Reagent: TFA/DCM deprotect_boc->reagent_boc reagent_benzyl Reagent: Pd/C, H₂ deprotect_benzyl->reagent_benzyl final_boc Product with N-Benzyl Sulfamoyl Group Intact reagent_boc->final_boc final_benzyl Product with N-Boc Sulfamoyl Group Intact reagent_benzyl->final_benzyl

Caption: Choosing an orthogonal deprotection pathway.

Question 2: How can I selectively deprotect one N-aryl sulfamoyl group in the presence of another?

Answer: The electronic properties of the aryl ring play a crucial role in the lability of the N-S bond. This can be exploited for chemoselective deprotection.

  • Acidic Hydrolysis: Trifluoromethanesulfonic acid (TfOH) can be used for the chemoselective deprotection of N-arylsulfonamides. Neutral or electron-deficient N-arylsulfonamides can be cleaved, while electron-rich ones may undergo sulfonyl group migration.[10][11][12]

  • Nitrobenzenesulfonamides (Ns): The strongly electron-withdrawing nitro group makes the Ns group susceptible to cleavage by nucleophiles like thiophenol in the presence of a base (e.g., K₂CO₃). This is known as the Fukuyama amine synthesis. This method is orthogonal to many other sulfamoyl protecting groups like tosyl (Ts).[13]

This guide provides a starting point for troubleshooting your N-substituted sulfamoyl group deprotections. Remember that every substrate is unique, and optimization of reaction conditions is often necessary. By understanding the underlying chemical principles, you can approach these challenges with confidence and develop robust and reliable synthetic routes.

References

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]

  • Gaston, J. J., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(29), 18988–19005. [Link]

  • Gaston, J. J., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PMC. [Link]

  • Štefane, B., & Požgan, F. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry. [Link]

  • Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Sun, H., et al. (2020). N‐Heteroarylation of Sulfonamides: An Overview. ResearchGate. [Link]

  • Shiraishi, Y., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. OSTI.GOV. [Link]

  • Davies, S. G., et al. (1998). Orthogonal N,N-deprotection strategies of β-amino esters. RSC Publishing. [Link]

  • Chassaing, C., et al. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry, 10(31), 6299–6309. [Link]

  • Miller, S. C. (1999). Peptide synthesis with sulfonyl protecting groups.
  • Presset, M., et al. (2024). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. PMC. [Link]

  • Evans, P., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. University of Bristol. [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

  • Gaston, J. J., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega. [Link]

  • Moeller, K. D., et al. (2020). Electrically-driven N(sp2)-C(sp2/3) bond cleavage in sulfonamides. CORE. [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. [Link]

  • Alonso, E., Ramón, D. J., & Yus, M. (1997). Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalysed lithiation. Organic Chemistry Portal. [Link]

  • Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. OSTI.GOV. [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Organic Chemistry Portal. [Link]

  • Kiessling, L. L., & Gestwicki, J. E. (2001). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Kiessling Lab. [Link]

  • Huang, Z., et al. (2022). Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES, 104(9), 1558. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • Aouf, N.-E., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Prof. Isacson. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • Baran, P. S., et al. (2021). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

  • Dudley, G. B. (2006, June 12). Protection of N- and O-Functional Groups. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection. [Link]

  • Török, B., & Török, M. (2012). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of Methyl 3-sulfamoylpropanoate by NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural validation of Methyl 3-sulfamoylpropanoate, a compound of interest for its potential applications stemming from its sulfonamide and ester moieties.[1][2] We will primarily focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for structural elucidation and compare its utility with other common analytical techniques.

The Structure of Methyl 3-sulfamoylpropanoate

The first step in any structural validation is to have a proposed structure. Based on its nomenclature, Methyl 3-sulfamoylpropanoate is the methyl ester of 3-sulfamoylpropanoic acid. This provides a clear hypothesis to be tested by spectroscopic methods.

Caption: Figure 1: Chemical Structure of Methyl 3-sulfamoylpropanoate

NMR Spectroscopy: The Definitive Approach

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. For a molecule like Methyl 3-sulfamoylpropanoate, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence based on the chemical environments of the protons and carbons.[2][3]

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts, multiplicities, and integrations for Methyl 3-sulfamoylpropanoate are summarized below. These predictions are based on established chemical shift ranges for similar functional groups.[2][3][4][5]

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (ppm)
-COOCH₃~3.7Singlet3H~52
-C(=O)CH₂-~2.8Triplet2H~35
-CH₂SO₂-~3.4Triplet2H~50
-SO₂NH₂~7.0 (broad)Singlet2H-
-C=O---~172

Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 3-sulfamoylpropanoate

The rationale for these predictions is as follows:

  • The methyl ester protons (-COOCH₃) are expected to appear as a singlet around 3.7 ppm, a characteristic region for this functional group.[2] The corresponding carbon will be around 52 ppm.[5]

  • The methylene group alpha to the carbonyl (-C(=O)CH₂-) will be a triplet due to coupling with the adjacent methylene group. Its chemical shift will be downfield due to the electron-withdrawing effect of the carbonyl group.

  • The methylene group alpha to the sulfamoyl group (-CH₂SO₂-) will also be a triplet, coupled to the other methylene group. The strong electron-withdrawing nature of the sulfonyl group will shift it further downfield.

  • The sulfonamide protons (-SO₂NH₂) often appear as a broad singlet and their chemical shift can be highly dependent on the solvent and concentration.

  • The carbonyl carbon (-C=O) will have the largest chemical shift in the ¹³C spectrum, typically above 170 ppm.[3][5]

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for structural validation, a standardized protocol is essential.

Figure 2: NMR Analysis Workflow A Sample Preparation B Instrument Setup A->B C 1D ¹H NMR Acquisition B->C D 1D ¹³C NMR Acquisition C->D E 2D NMR (COSY, HSQC) D->E F Data Processing & Analysis E->F

Caption: Figure 2: NMR Analysis Workflow

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the synthesized Methyl 3-sulfamoylpropanoate.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), in a clean NMR tube.[2][4] DMSO-d₆ is often a good choice for sulfonamides to ensure solubility and to observe the exchangeable NH₂ protons.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[2]

  • Instrument Setup:

    • The analysis should be performed on a 300 MHz or higher field NMR spectrometer.

    • The instrument should be properly tuned and shimmed to ensure high resolution and spectral quality.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR (Optional but Recommended):

      • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, confirming the -CH₂-CH₂- connectivity.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of the methylene groups.

  • Data Processing and Interpretation:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra to the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and integrations to confirm the proposed structure. Compare the experimental data with the predicted values in Table 1.

Comparison with Alternative Structural Validation Methods

While NMR is the most powerful single technique for structural elucidation, other methods provide complementary information and can be used for confirmation.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Unambiguous structure determination.Requires a relatively pure sample and can be less sensitive than MS.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed structural connectivity; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and easy to perform, good for identifying key functional groups like C=O, S=O, and N-H.Provides limited information on the overall structure and connectivity.

Table 2: Comparison of Analytical Techniques for Structural Validation

For Methyl 3-sulfamoylpropanoate, a combination of these techniques would provide a highly trustworthy validation:

  • MS would confirm the molecular weight (167.18 g/mol ).

  • IR spectroscopy would show characteristic stretches for the carbonyl group (C=O) around 1730 cm⁻¹, the sulfonyl group (S=O) around 1350 and 1160 cm⁻¹, and the N-H bonds of the sulfonamide.

  • NMR would then provide the definitive proof of the structure by showing the exact arrangement and connectivity of the atoms.

Conclusion

The structural validation of Methyl 3-sulfamoylpropanoate is most effectively and unambiguously achieved through a combination of 1D and 2D NMR spectroscopy. The predicted ¹H and ¹³C NMR spectra provide a clear set of benchmarks against which experimental data can be compared. While techniques like Mass Spectrometry and IR Spectroscopy offer valuable, complementary information regarding molecular weight and functional groups, they lack the detailed structural insight provided by NMR. By following a rigorous experimental protocol and carefully interpreting the resulting spectra, researchers can be highly confident in the structural integrity of their synthesized compounds, a critical requirement for advancing scientific research and drug development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2018). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 6, e5802. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Vaia. (n.d.). Classify the resonances in the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Sulfamoyl-propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). METHYL 3-METHYLTHIOPROPIONATE. Retrieved from [Link]

  • Learning Science. (2021, September 6). NMR spectrum of methyl propanoate. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-[methyl(propyl)amino]propanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(methylamino)propanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US4835281A - Process for the preparation of N-sulfamyl-3-(2-guanidino-thiazol-4-methylthio)-propionamidine.
  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Retrieved from [Link]

Sources

A Researcher's Guide to Comparative Cross-Reactivity Studies of Sulfamoyl-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The sulfamoyl group (–SO₂NH₂) is a cornerstone in modern medicinal chemistry, integral to the design of a multitude of therapeutic agents. Its ability to act as a zinc-binding group has led to the development of potent inhibitors for metalloenzymes like carbonic anhydrases (CAs) and cyclooxygenases (COX).[1][2][3] However, the very chemical properties that make this moiety effective also present a significant challenge: the potential for off-target interactions, or cross-reactivity. This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for sulfamoyl-based inhibitors, ensuring the development of selective and safe drug candidates.

The Imperative of Selectivity Profiling

The clinical success of a sulfamoyl-based inhibitor is intrinsically linked to its selectivity. Off-target inhibition can lead to a range of adverse effects, complicating the therapeutic window and potentially causing unforeseen toxicities.[4] For instance, while inhibition of tumor-associated carbonic anhydrase IX (CA IX) is a desirable anti-cancer strategy, concurrent inhibition of the ubiquitous cytosolic isoform CA II can lead to side effects.[5][6] Similarly, the gastrointestinal side effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) arise from the inhibition of COX-1, whereas the desired anti-inflammatory effects are mediated by COX-2 inhibition.[2] Therefore, a rigorous assessment of an inhibitor's selectivity profile early in the drug discovery process is not just a regulatory requirement but a fundamental aspect of rational drug design.

Common Cross-Reactivity Targets for Sulfamoyl-Based Inhibitors

Based on structural homology and the prevalence of the sulfamoyl-binding motif, several key protein families are common off-targets for these inhibitors. A well-designed cross-reactivity panel should, at a minimum, include representative members from these families.

  • Carbonic Anhydrases (CAs): With over 15 human isoforms, CAs are a primary consideration.[4] The active site of these zinc metalloenzymes has a high affinity for the sulfonamide group.[1][3] It is crucial to profile against physiologically relevant isoforms, such as the cytosolic CA I and II, and membrane-bound CA IV, IX, and XII.[1][7][8]

  • Cyclooxygenases (COX): The COX-1 and COX-2 isoforms are key targets for anti-inflammatory drugs. Many selective COX-2 inhibitors, like celecoxib and valdecoxib, are sulfonamide-containing compounds.[2][9][10] Therefore, assessing the selectivity for COX-2 over COX-1 is paramount.

  • Kinases: The human kinome consists of over 500 kinases, many of which are critical regulators of cellular processes.[11][12] While not a classic zinc-binding interaction, the ATP-binding pocket of some kinases can accommodate sulfamoyl-containing ligands, leading to off-target inhibition.[11] Broad kinome scanning has become an essential tool in selectivity profiling.[13][14]

  • h-NTPDases (Ectonucleotidases): This family of enzymes plays a role in various physiological processes, and sulfamoyl-benzamide derivatives have been identified as selective inhibitors of certain isoforms.[15][16][17]

Comparative Methodologies for Assessing Cross-Reactivity

A multi-pronged approach employing both biochemical and cell-based assays is essential for a comprehensive understanding of an inhibitor's selectivity.

Biochemical assays, utilizing purified enzymes, provide a direct measure of an inhibitor's potency against its intended target and potential off-targets. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are the key quantitative outputs.

Table 1: Comparison of Biochemical Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Spectrophotometric/Fluorometric Measures the change in absorbance or fluorescence of a substrate or product.[18]High-throughput, cost-effective, readily available reagents.Can be prone to interference from colored or fluorescent compounds.
Radiometric Measures the incorporation of a radiolabeled substrate into a product.[19]High sensitivity, considered a "gold standard" for many enzyme classes.Requires handling of radioactive materials, lower throughput.
Luminescence-Based Measures light output from a luciferase-coupled reaction that is dependent on the primary enzyme's activity.High sensitivity, wide dynamic range.Can be susceptible to inhibitors of the coupling enzyme.
Mobility Shift Assay (MSA) Separates and quantifies fluorescently labeled substrate and product based on charge and size differences.[20]Direct measurement, high precision.Lower throughput, requires specialized instrumentation.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during inhibitor binding.Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS).Low throughput, requires larger amounts of protein and compound.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for determining the inhibitory potency of sulfonamides against human carbonic anhydrase isoforms.[1][18]

Objective: To determine the IC50 values of a sulfamoyl-based inhibitor against hCA II and hCA IX.

Materials:

  • Purified recombinant human CA II and CA IX

  • 4-Nitrophenyl acetate (NPA) substrate

  • HEPES buffer (pH 7.4)

  • Test inhibitor and a reference inhibitor (e.g., Acetazolamide)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Dissolve the test inhibitor and reference inhibitor in DMSO to create stock solutions.

    • Prepare a series of dilutions of the inhibitors in HEPES buffer.

    • Prepare a solution of NPA in a water-miscible organic solvent (e.g., acetonitrile).

  • Assay Setup:

    • To each well of a 96-well plate, add the appropriate volume of HEPES buffer, inhibitor dilution (or DMSO for control), and enzyme solution.

    • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate Reaction:

    • Add the NPA substrate solution to each well to start the reaction.

  • Data Acquisition:

    • Measure the increase in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenol.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Given the vastness of the human kinome, a broad screening approach is necessary. Several commercial services offer comprehensive kinase profiling against large panels of kinases.[13][14][21]

Table 2: Leading Kinome Scanning Platforms

PlatformMethodologyKey Features
KINOMEscan® (DiscoverX) Active site-directed competition binding assay.[14][21]Quantitatively measures binding affinity (Kd). Covers a large portion of the kinome.[14]
Reaction Biology Radiometric (³³P-ATP) filter binding assays.[13]Provides IC50 values. Offers panels at physiological ATP concentrations.[13]
KiNativ™ (ActivX) Activity-based protein profiling (ABPP) using a biotinylated ATP probe.Identifies inhibitor targets in a cellular context (lysates).

Diagram: Tiered Kinase Selectivity Profiling Workflow

G A Single-Dose Screen (e.g., 1 µM) across a broad kinase panel B Identify 'Hits' (e.g., >70% inhibition) A->B Data Analysis C Determine IC50 values for all identified hits B->C Follow-up D Calculate Selectivity Score (e.g., S-score) C->D Quantification E Prioritize compounds with high on-target potency and favorable selectivity profiles D->E Decision Making

Caption: A tiered approach to kinase profiling is efficient and cost-effective.[22]

While biochemical assays are crucial, they do not fully recapitulate the cellular environment. Cell-based assays provide valuable insights into a compound's membrane permeability, stability, and engagement with its target in a more physiologically relevant setting.[19][23]

Table 3: Common Cell-Based Assay Formats

Assay TypePrincipleApplication
Target Engagement Assays Measures the direct binding of the inhibitor to its target protein within intact cells (e.g., Cellular Thermal Shift Assay - CETSA).Confirms that the inhibitor reaches and binds to its intended target in a cellular environment.
Phenotypic Assays Measures a cellular response that is dependent on the activity of the target protein (e.g., proliferation, apoptosis, cytokine release).Provides a functional readout of the inhibitor's effect.
Signaling Pathway Analysis Measures the phosphorylation status of downstream substrates of the target protein (e.g., Western blotting, ELISA).Confirms that the inhibitor modulates the intended signaling pathway.

Diagram: Workflow for Cellular Target Engagement and Functional Validation

G cluster_0 Cellular Target Engagement cluster_1 Functional Cellular Assay A Treat cells with inhibitor B Perform CETSA or other target engagement assay A->B C Confirm on-target binding B->C D Treat cells with inhibitor E Measure downstream signaling or phenotypic endpoint D->E F Confirm functional consequence of inhibition E->F

Caption: Combining target engagement with functional assays provides robust validation.

Interpreting Cross-Reactivity Data: Beyond the Numbers

The interpretation of cross-reactivity data requires a nuanced understanding of the underlying biology and the limitations of the assays employed.

  • Selectivity Index: A common metric is the selectivity index, calculated as the ratio of the IC50 or Ki for an off-target to the IC50 or Ki for the primary target.[2] A higher selectivity index indicates greater selectivity. A general rule of thumb is that a >100-fold selectivity is desirable for a tool compound, though this can vary depending on the therapeutic context.[23]

  • Structure-Activity Relationship (SAR): Analyzing the SAR of a compound series can reveal structural features that contribute to or mitigate cross-reactivity. For example, in the case of CA inhibitors, modifications to the "tail" portion of the molecule, rather than the zinc-binding sulfonamide head, are often key to achieving isoform selectivity.[5][6][7]

  • Context is Key: The clinical relevance of an off-target interaction depends on several factors, including the therapeutic dose of the inhibitor, the tissue distribution of the off-target protein, and the physiological consequence of its inhibition.

Conclusion: A Commitment to Rigorous Science

The development of safe and effective sulfamoyl-based inhibitors hinges on a thorough and objective assessment of their cross-reactivity profiles. By employing a combination of robust biochemical and cell-based assays, and by interpreting the data within a sound biological framework, researchers can navigate the challenges of off-target effects and design inhibitors with the desired selectivity. This commitment to rigorous scientific validation is essential for translating promising chemical matter into life-changing therapies.

References

  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2016). Taylor & Francis Online. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Ingenta Connect. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). National Center for Biotechnology Information. [Link]

  • Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. (n.d.). ACS Publications. [Link]

  • COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. (2004). National Center for Biotechnology Information. [Link]

  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (2014). Taylor & Francis Online. [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (n.d.). Royal Society of Chemistry. [Link]

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023). Frontiers. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure-based design of N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoates as selective inhibitors of the Mcl-1 oncoprotein. (2016). National Center for Biotechnology Information. [Link]

  • The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. (n.d.). ChemRxiv. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). National Center for Biotechnology Information. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]

  • New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. (2022). MDPI. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). ACS Publications. [Link]

  • Selective Cyclooxygenase-2 Inhibitors Development in Cardiovascular Medicine. (2005). AHA/ASA Journals. [Link]

  • The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. (2025). ResearchGate. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (n.d.). RSC Publishing. [Link]

  • Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. (n.d.). University of Pretoria. [Link]

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities. (2017). ACS Publications. [Link]

  • The structural basis for the selectivity of sulfonamido dicarbaboranes toward cancer-associated carbonic anhydrase IX. (2021). ResearchGate. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). Semantic Scholar. [Link]

  • Inhibitor Selectivity. (2025). Scholarly Publications Leiden University. [Link]

  • What experiment would test whether an enzyme is competitive or non-competitive?. (2018). Quora. [Link]

  • Leveraging compound promiscuity to identify targetable cysteines within the kinome. (n.d.). National Center for Biotechnology Information. [Link]

  • Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. (n.d.). SciELO. [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. (2022). National Center for Biotechnology Information. [Link]

  • Cross-Reactivity of Sulfonamide Drugs. (n.d.). Pharmacy Tools. [Link]

  • Recent advances in methods to assess the activity of the kinome. (2017). National Center for Biotechnology Information. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. [Link]

  • Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. (2013). National Center for Biotechnology Information. [Link]

  • Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. (n.d.). National Center for Biotechnology Information. [Link]

  • Sulfonamide Cross-Reactivity: Fact or Fiction?. (2025). ResearchGate. [Link]

  • Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk?. (n.d.). National Center for Biotechnology Information. [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. [Link]

  • Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the sulfonamide scaffold remains a cornerstone of medicinal chemistry, continually yielding novel derivatives with a broad spectrum of pharmacological activities.[1][2] From their historical success as antibacterial agents to their emerging roles in oncology and anti-inflammatory applications, the journey of a new sulfonamide from bench to bedside is fraught with challenges, none more critical than the translation of promising in vitro activity to tangible in vivo efficacy.[3][4] This guide provides an in-depth comparison of in vitro and in vivo evaluation strategies for novel sulfonamides, offering field-proven insights into experimental design, data interpretation, and the causal relationships that govern the success or failure of these promising therapeutic agents.

The Dichotomy of Discovery: Why In Vitro and In Vivo Evaluations Diverge

The initial stages of drug discovery are heavily reliant on high-throughput in vitro screening to identify lead compounds. These assays, conducted in controlled laboratory environments, are essential for assessing a compound's direct effect on a specific molecular target or a cellular process. However, the physiological complexity of a living organism introduces a multitude of variables that can dramatically alter a drug's behavior, leading to a frequent disconnect between in vitro potency and in vivo effectiveness.[5]

This "in vitro-in vivo" gap can be attributed to several factors, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[6] A sulfonamide derivative may exhibit excellent activity in a petri dish but fail in a living system due to poor absorption from the gut, rapid metabolism by the liver, inability to reach the target tissue in sufficient concentrations, or rapid excretion from the body.[7][8] Therefore, a comprehensive evaluation strategy must bridge this gap by systematically progressing from simplified in vitro models to more complex in vivo systems.

Visualizing the Path from In Vitro Discovery to In Vivo Validation

The journey of a novel sulfonamide from initial screening to preclinical validation can be visualized as a multi-step process. Each stage provides critical data that informs the decision to advance the compound to the next, more resource-intensive phase.

G High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) In Vitro ADME/Tox In Vitro ADME/Tox Lead Optimization (SAR)->In Vitro ADME/Tox Pharmacokinetics (PK) Pharmacokinetics (PK) In Vitro ADME/Tox->Pharmacokinetics (PK) IVIVC Bridge Pharmacodynamics (PD) Pharmacodynamics (PD) Pharmacokinetics (PK)->Pharmacodynamics (PD) Efficacy Models Efficacy Models Pharmacodynamics (PD)->Efficacy Models Toxicology Studies Toxicology Studies Efficacy Models->Toxicology Studies G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Sulfonamide Novel Sulfonamide Sulfonamide->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotides Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotides Bacterial_Growth Bacterial Growth Inhibition Nucleotides->Bacterial_Growth

Caption: Mechanism of action of antibacterial sulfonamides.

However, novel sulfonamides are being developed with diverse mechanisms of action, including the inhibition of other enzymes like carbonic anhydrase and aromatase, and the disruption of microtubule assembly in cancer cells. [3][9]

Conclusion: A Holistic Approach is Key

The development of novel sulfonamides with improved therapeutic profiles is a continuous endeavor in medicinal chemistry. A successful drug discovery program hinges on a well-designed and integrated strategy that carefully evaluates both the in vitro and in vivo properties of a compound. While in vitro assays are invaluable for initial screening and lead optimization, they are merely the first step. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties in a living system is paramount for predicting its clinical success. By embracing a holistic approach that acknowledges and addresses the complexities of the in vitro-in vivo translation, researchers can more effectively navigate the challenging path from a promising molecule to a life-saving medicine.

References

  • Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. (2025, August 10). ResearchGate.
  • Ginestra, G., Gervasi, T., et al. (2023, June 8). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. MDPI.
  • Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Tejaswinee, K., Krushna, A., et al. (2025, May 30). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Samarth institute of pharmacy, Belhe, Maharashtra, India.
  • In-vitro Antibacterial Activity of two Novel Sulfonamide Derivatives against Urinary Strains of Escherichia coli. (2025, August 5). ResearchGate.
  • Protocol for Assessing the Antibacterial Activity of Sulfonamides. (2025, December). BenchChem.
  • Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. (2025, August 15). MDPI.
  • Jain, V., Chavan, A. V., & Mahajan, S. S. (2026, January 31). Design, synthesis and in vitro cytotoxicity studies of novel sulfonamides. iMedPub.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023, April 27). MDPI.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects. (2015, February 27). Science and Education Publishing.
  • Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus. (2024, February 13). PubMed.
  • Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. (2002, February 1). AACR Journals.
  • The concurrent use of sulfonamides and antibiotics in the treatment of infections: in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. (1957, October 12). PubMed.
  • Sulfonamides. (n.d.). MSD Manual Professional Edition.
  • Pharmacokinetics of Sulfonamides in Man. (n.d.). Karger Publishers.
  • Optimized dosing regimens for the combinations of sulphonamides and trimethoprim in veterinary medicine (SulTAn). (2023, February 1). CORDIS | European Commission.
  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. (n.d.). RSC Publishing.
  • The Significance of In Vitro to In Vivo Translation in Drug Discovery. (n.d.). Sygnature Discovery.
  • Sulfonamides and Sulfonamide Combinations Use in Animals. (n.d.). MSD Veterinary Manual.
  • Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. (n.d.). PubMed.
  • Use of Probabilistic Modeling within a Physiologically Based Pharmacokinetic Model To Predict Sulfamethazine Residue Withdrawal Times in Edible Tissues in Swine. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals.
  • KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. (2025, August 6). ResearchGate.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.